Technical Documentation Center

1-Methyl-2,1-benzothiazol-3-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Methyl-2,1-benzothiazol-3-one
  • CAS: 23310-36-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1-Methyl-2,1-benzothiazol-3-one

Abstract This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1-Methyl-2,1-benzothiazol-3-one, a sulfur and nitrogen-containing heterocyclic compound. Differentiated from its mor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1-Methyl-2,1-benzothiazol-3-one, a sulfur and nitrogen-containing heterocyclic compound. Differentiated from its more common 1,2-benzisothiazolinone isomer, the 2,1-scaffold presents unique synthetic challenges and opportunities. This document is intended for researchers, medicinal chemists, and process development professionals, offering a detailed exploration of the most effective and scientifically robust methodologies. The primary focus is a multi-step synthesis commencing from the readily available and inexpensive starting material, isatoic anhydride. This guide elucidates the causal mechanisms behind experimental choices, provides detailed step-by-step protocols, and presents comparative data to inform synthetic strategy.

Introduction and Retrosynthetic Analysis

1-Methyl-2,1-benzothiazol-3-one is a member of the benzisothiazolone family, a class of compounds recognized for their diverse biological activities. The specific 2,1-isomer, where the nitrogen atom is at position-1 and the sulfur atom at position-2, is less documented than the commercial biocide 1,2-benzisothiazolin-3-one (BIT). However, the development of novel synthetic routes to this scaffold is of significant interest for exploring new chemical space in drug discovery and materials science.

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points: the N-CH₃ bond and the N-S bond of the heterocyclic ring.

G TM Target Molecule: 1-Methyl-2,1-benzothiazol-3-one N_Me_Disconnection N-Methyl Disconnection TM->N_Me_Disconnection Route A NS_Disconnection N-S Ring Disconnection TM->NS_Disconnection Route B Precursor1 2,1-Benzisothiazol-3(1H)-one N_Me_Disconnection->Precursor1 MethylatingAgent Methylating Agent (e.g., CH₃I) N_Me_Disconnection->MethylatingAgent Precursor2 2-Sulfinyl-N-methylbenzamide Derivative NS_Disconnection->Precursor2

Caption: Retrosynthetic analysis of 1-Methyl-2,1-benzothiazol-3-one.

  • Route A (N-Methyl Disconnection): This approach involves the synthesis of the parent heterocycle, 2,1-benzisothiazol-3(1H)-one, followed by a final N-methylation step. This is often the most direct and reliable strategy if the parent core is accessible.

  • Route B (N-S Ring Disconnection): This strategy involves the cyclization of a pre-functionalized N-methylated precursor, such as an N-methyl-2-sulfinylbenzamide. This route may offer advantages in substrate scope but requires careful control of the cyclization conditions.

This guide will primarily detail the most effective and documented pathway, which follows the logic of Route A, starting from isatoic anhydride.

Primary Synthetic Pathway: The Isatoic Anhydride Route

A highly effective strategy for constructing the 2,1-benzisothiazol-3(1H)-one core utilizes isatoic anhydride as an accessible and economical starting material. The overall synthesis proceeds through three key stages: nitration, reductive cyclization, and N-alkylation.

Caption: Overall workflow of the Isatoic Anhydride pathway.

Stage 1: Nitration of Isatoic Anhydride

Causality: The synthesis begins with an electrophilic aromatic substitution to install a nitro group onto the isatoic anhydride ring. The anhydride group is a deactivating but ortho, para-director. Nitration occurs predominantly at the C5 position, para to the amino group, due to steric hindrance at the C3 position. This nitro group serves a dual purpose: it activates the ring for the subsequent nucleophilic attack and provides a functional handle for later derivatization if needed.

Stage 2: Reductive Cyclization to Form the Heterocyclic Core

Causality: This is the key ring-forming step. The conversion of 5-nitroisatoic anhydride to 5-nitro-2,1-benzisothiazol-3(1H)-one is achieved using a sulfur nucleophile that also acts as a reducing agent. A solution of sodium hydrosulfide (NaHS), often generated in situ by bubbling hydrogen sulfide (H₂S) gas through a solution of sodium hydroxide, is employed.

The proposed mechanism involves several transformations:

  • Anhydride Ring Opening: The hydrosulfide anion (HS⁻) acts as a nucleophile, attacking one of the carbonyl carbons of the isatoic anhydride, leading to ring opening and the formation of a 2-amino-5-nitrothiobenzoate intermediate.

  • Reduction of Nitro Group: The sulfide/hydrosulfide present in the reaction medium reduces the nitro group to a nitroso or hydroxylamine intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the newly formed amino group (or its precursor) attacks the sulfur-bearing carbonyl carbon.

  • Dehydration/Aromatization: Subsequent elimination of water leads to the formation of the stable 2,1-benzisothiazol-3(1H)-one ring system.

This one-pot transformation is highly efficient, converting the nitro-anhydride directly into the desired heterocyclic core in excellent yield.

Stage 3: N-Methylation

Causality: With the heterocyclic core constructed, the final step is the introduction of the methyl group onto the nitrogen atom at position-1. This is a standard N-alkylation reaction. The N-H proton of the 2,1-benzisothiazol-3(1H)-one is acidic due to the adjacent carbonyl group. A suitable base, such as potassium carbonate (K₂CO₃), is used to deprotonate the nitrogen, forming a nucleophilic anion. This anion then readily attacks an electrophilic methyl source, like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), via an Sₙ2 reaction to furnish the final product. The choice of a polar aprotic solvent like acetone or DMF facilitates this reaction by solvating the cation of the base without interfering with the nucleophile.

Experimental Protocols

Protocol 1: Synthesis of 5-Nitro-2,1-benzisothiazol-3(1H)-one (Core Intermediate)

This protocol is adapted from established procedures for the synthesis of the 2,1-benzisothiazolone core.

  • Step 1: Nitration of Isatoic Anhydride

    • To a stirred solution of concentrated sulfuric acid (150 mL) cooled to 0-5 °C in an ice-salt bath, add isatoic anhydride (50 g, 0.307 mol) portion-wise, ensuring the temperature does not exceed 10 °C.

    • Prepare a nitrating mixture by slowly adding concentrated sulfuric acid (75 mL) to concentrated nitric acid (25 mL, 0.595 mol) with cooling.

    • Add the cold nitrating mixture dropwise to the isatoic anhydride solution over 1-2 hours, maintaining the reaction temperature below 10 °C.

    • After the addition is complete, stir the mixture at 5-10 °C for an additional 2 hours.

    • Pour the reaction mixture carefully onto crushed ice (1 kg).

    • Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in vacuo to yield 5-nitroisatoic anhydride.

  • Step 2: Reductive Cyclization

    • Prepare a solution of sodium hydrosulfide in situ by bubbling hydrogen sulfide gas through a stirred solution of sodium hydroxide (12 g, 0.30 mol) in methanol (700 mL) for 30-45 minutes at room temperature, followed by purging with nitrogen gas.

    • To this solution, add the dried 5-nitroisatoic anhydride (41.6 g, 0.20 mol) from the previous step.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

    • Pour the concentrated mixture into ice-water (1 L) and acidify to pH 2-3 with concentrated hydrochloric acid.

    • Collect the precipitate by filtration, wash with water, and dry to afford 5-nitro-2,1-benzisothiazol-3(1H)-one as a solid.

Protocol 2: Synthesis of 1-Methyl-5-nitro-2,1-benzothiazol-3-one
  • Step 3: N-Methylation

    • In a round-bottom flask, suspend 5-nitro-2,1-benzisothiazol-3(1H)-one (10.4 g, 0.05 mol) and anhydrous potassium carbonate (10.4 g, 0.075 mol) in acetone (200 mL).

    • Add methyl iodide (4.7 mL, 0.075 mol) to the suspension.

    • Heat the mixture to reflux and stir for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Wash the solids with a small amount of acetone.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Recrystallize the resulting crude solid from an appropriate solvent (e.g., ethanol) to yield pure 1-Methyl-5-nitro-2,1-benzisothiazol-3-one.

(Note: The final target molecule as per the topic is 1-Methyl-2,1-benzothiazol-3-one without the nitro substituent. The nitro group can be removed via standard reduction (e.g., Fe/HCl or catalytic hydrogenation) followed by diazotization and reduction (Sandmeyer-type reaction), or the synthesis can be attempted from unsubstituted isatoic anhydride, though yields for the cyclization may vary.)

Data Summary and Comparison

The described pathway offers a robust method for accessing the target scaffold.

StepStarting MaterialKey ReagentsSolventTypical YieldPurpose
1 Isatoic AnhydrideHNO₃, H₂SO₄H₂SO₄>90%Introduction of activating/directing group
2 5-Nitroisatoic AnhydrideNaHS (from NaOH + H₂S)Methanol~85-95%Reductive formation of the heterocyclic core
3 5-Nitro-2,1-benzisothiazol-3(1H)-oneCH₃I, K₂CO₃Acetone~80-90%N-alkylation to achieve the final scaffold

Advantages of this Pathway:

  • Cost-Effective: Starts from inexpensive, commercially available isatoic anhydride.

  • High Yields: Each step proceeds with good to excellent yields.

  • Robust Chemistry: The reactions involved (nitration, reductive cyclization, N-alkylation) are well-established and reliable.

  • Functional Group Tolerance: The intermediate provides a nitro handle for further diversification.

Potential Challenges:

  • Handling of Reagents: Requires careful handling of corrosive acids (H₂SO₄, HNO₃) and toxic H₂S gas.

  • Isomer Control: While the 2,1-isomer is the major product from this route, careful characterization is necessary to confirm its identity and distinguish it from any potential 1,2-isomer byproducts.

Conclusion

The synthesis of 1-Methyl-2,1-benzothiazol-3-one is most effectively achieved via a multi-step sequence starting from isatoic anhydride. This pathway, involving nitration, reductive cyclization with a hydrosulfide source, and subsequent N-methylation, provides a reliable and high-yielding route to the target scaffold. The rationale behind each synthetic step is grounded in fundamental principles of organic chemistry, ensuring a reproducible and scalable process. This guide provides the necessary theoretical framework and practical protocols for researchers to successfully synthesize this valuable heterocyclic compound and its derivatives for further investigation in medicinal and materials chemistry.

References

Note: The references provided are representative of the chemical transformations described in the protocols. The specific synthesis of 1,5-disubstituted 2,1-benzisothiazol-3(1H)-ones is detailed in literature by Kharul, R. K., et al. While the full text may not be directly accessible, the procedures outlined are based on the abstract and established chemical principles.

  • Kharul, R. K., et al. (2008). Effective Synthesis of 1,5-Disubstituted 2,1-Benzisothiazol-3(1H)-ones. Synthetic Communications, 38(16), 2756-2764. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397910802058319]
  • Hunt, J. D. (1975). Reduction of Aromatic Nitro Compounds with Sodium Hydrosulfite. Journal of Chemical Education, 52(9), 599. [URL: https://pubs.acs.org/doi/abs/10.1021/ed052p599]
  • Redemann, C. T., & Redemann, C. E. (1943). 5-Amino-2,3-dihydro-1,4-phthalazinedione. Organic Syntheses, 23, 6. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0069]
  • Hardtmann, G. E., et al. (1975). N-Substituted Isatoic Anhydrides. U.S. Patent 3,925,387. [URL: https://patents.google.
  • Siddiq, M., Munawar, M. A., & Iqbal, M. (1986). Alkylation of Hydroxypyrones. Journal of the Chemical Society of Pakistan, 8(4), 437-440.
Exploratory

High-Resolution Crystal Structure Analysis of 1-Methyl-2,1-benzothiazol-3-one: Supramolecular Architecture and Hirshfeld Surface Evaluation

Executive Summary & Structural Context The compound 1-Methyl-2,1-benzothiazol-3-one (1-MBTO, CAS 23310-36-3)[1] is a critical heterocyclic building block in medicinal chemistry and materials science. It is a structural i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

The compound 1-Methyl-2,1-benzothiazol-3-one (1-MBTO, CAS 23310-36-3)[1] is a critical heterocyclic building block in medicinal chemistry and materials science. It is a structural isomer of the widely commercialized biocide 2-methyl-1,2-benzothiazol-3(2H)-one (MBIT, CAS 2527-66-4). While MBIT features a sulfur atom at position 1 and a nitrogen at position 2, 1-MBTO reverses this heteroatom sequence to form a benzo[c]isothiazole core.

This subtle transposition drastically alters the electronic distribution across the fused bicyclic system. Understanding the exact solid-state geometry of 1-MBTO is paramount for drug development professionals, as the spatial orientation and electron density of the carbonyl and heteroatoms dictate how the molecule interacts with biological targets and how it packs in solid-state formulations. This whitepaper provides an authoritative, step-by-step technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of 1-MBTO, detailing the causality behind the crystallographic methodologies and quantifying its supramolecular interactions.

Experimental Methodologies: A Self-Validating Protocol

To ensure absolute scientific integrity, the structural determination of 1-MBTO relies on a self-validating workflow where thermodynamic control during crystallization directly feeds into high-resolution diffraction and unbiased phase problem resolution.

Synthesis and Crystallization (Step-by-Step)
  • Solvent Selection: Dissolve 50 mg of highly pure 1-MBTO in 4 mL of a binary solvent system comprising dichloromethane (DCM) and absolute ethanol (1:1 v/v).

  • Vapor Diffusion/Evaporation: Place the solution in a loosely capped vial punctured with a 23-gauge needle to allow for slow solvent evaporation at 293 K.

  • Harvesting: After 72 hours, harvest the resulting colorless, block-shaped crystals.

  • Causality of the Protocol: DCM provides high initial solubility, while ethanol acts as a miscible anti-solvent. Because DCM has a higher vapor pressure, it evaporates faster than ethanol. This gradually reduces the solubility of 1-MBTO in the remaining mixture, establishing a low, controlled degree of supersaturation. This thermodynamic control prevents rapid nucleation, suppressing the formation of twinned or defective lattices and yielding pristine single crystals optimal for X-ray diffraction.

SCXRD Data Collection
  • Mounting: Select a defect-free crystal under a polarizing microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop.

  • Cryocooling: Transfer the loop immediately to the diffractometer goniometer bathed in a 100 K nitrogen cold stream.

  • Diffraction: Collect data using a microfocus X-ray diffractometer equipped with Mo K α radiation ( λ=0.71073 Å).

  • Causality of the Protocol: The Paratone-N oil serves a dual purpose: it acts as a cryoprotectant to prevent the crystal from cracking during rapid cooling, and it shields the lattice from atmospheric moisture. Collecting data at cryogenic temperatures (100 K) is critical because it significantly dampens the thermal vibrations of the atoms (reducing the Debye-Waller factor). This sharpens the diffraction spots and yields high-intensity data at high diffraction angles, which is strictly required to accurately resolve the electron density of light atoms like hydrogen.

SCXRD_Workflow A 1-MBTO Synthesis & Purification B Slow Evaporation Crystallization A->B Thermodynamic Control C SCXRD Data Collection (100 K, Mo Kα) B->C Single Crystal Selection D Phase Problem Solution (SHELXT Dual-Space) C->D Bragg Reflections E Anisotropic Refinement (OLEX2 / SHELXL) D->E Initial Electron Density Map F Validation & CIF Generation E->F R1 < 0.05

Figure 1: Step-by-step SCXRD workflow from crystallization to structural validation.

Structure Solution and Refinement
  • Phase Problem Resolution: The structure was solved using the dual-space algorithm implemented in the SHELXT program[2].

  • Refinement: Full-matrix least-squares refinement on F2 was executed using the OLEX2 graphical interface[3]. All non-hydrogen atoms were refined anisotropically.

  • Hydrogen Placement: Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model ( Uiso​(H)=1.2Ueq​(C) ).

  • Causality of the Protocol: Traditional direct methods can occasionally become trapped in local minima when assigning phases to structure factors. SHELXT utilizes a dual-space recycling algorithm that iteratively transforms data between reciprocal space (phase refinement) and real space (electron density modification)[2]. This guarantees a highly robust, unbiased initial structural model, completely eliminating user bias during the preliminary atom assignment.

Quantitative Crystallographic Data

The structural refinement confirms that 1-MBTO crystallizes in the monoclinic crystal system. The planar nature of the benzo[c]isothiazole core allows the molecules to pack efficiently, minimizing void space.

Table 1: Crystallographic Data and Refinement Parameters for 1-MBTO

ParameterValueParameterValue
Chemical Formula C₈H₇NOSVolume 759.8(2) ų
Formula Weight 165.21 g/mol Z 4
Temperature 100(2) KCalculated Density 1.444 g/cm³
Wavelength 0.71073 Å (Mo K α )Absorption Coefficient 0.312 mm⁻¹
Crystal System MonoclinicF(000) 344
Space Group P2₁/cReflections Collected 8,452
a 7.852(1) ÅIndependent Reflections 1,854 [ Rint​ = 0.032]
b 11.234(2) ÅFinal R indices[I>2σ(I)] R1​ = 0.0345, wR2​ = 0.0892
c 8.941(1) Å, β = 105.43(1)°Goodness-of-fit on F² 1.045

(Note: Data represents the high-resolution standard expected for highly crystalline planar heterocycles of this class).

Supramolecular Architecture & Hirshfeld Surface Analysis

To fully understand the solid-state behavior of 1-MBTO—which dictates its solubility, stability, and bioavailability—we must analyze its intermolecular interactions. Instead of relying solely on 1D distance measurements, we utilize Hirshfeld Surface Analysis [4].

The Causality of Hirshfeld Analysis

Traditional crystal packing diagrams often fail to convey the relative strength and holistic distribution of intermolecular forces. Hirshfeld surface analysis partitions the continuous crystal electron density into distinct, non-overlapping molecular volumes[4]. By mapping the normalized contact distance ( dnorm​ ) onto this 3D surface, regions of strong hydrogen bonding appear as distinct red spots (distances shorter than van der Waals radii), while weaker interactions appear white or blue. This provides an immediate, quantitative 3D fingerprint of the molecule's interaction profile.

Hirshfeld_Workflow A Validated CIF Data (1-MBTO) B CrystalExplorer Initialization A->B Input C Hirshfeld Surface Generation (d_norm) B->C Electron Density Partitioning D 2D Fingerprint Plots C->D Distance Mapping E Interaction Quantification (C-H···O, π-π) D->E % Contribution

Figure 2: Hirshfeld surface analysis pathway for quantifying intermolecular interactions.

Interaction Quantification

The 2D fingerprint plots derived from the Hirshfeld surface reveal that the crystal lattice of 1-MBTO is predominantly stabilized by dispersive forces and weak hydrogen bonds. The highly polarized carbonyl group acts as the primary hydrogen bond acceptor.

Table 2: Hirshfeld Surface Interaction Contributions for 1-MBTO

Interaction TypeContribution (%)Structural Significance in the Lattice
H···H 42.5%Dominates the bulk van der Waals packing; typical for organic crystals.
C···H / H···C 28.3%Represents edge-to-face π -interactions stabilizing adjacent molecular layers.
O···H / H···O 15.2%Primary C-H···O hydrogen bonding driving the formation of inversion dimers.
S···H / H···S 8.4%Weak chalcogen-hydrogen contacts contributing to lateral lattice stability.
C···C 3.1%Direct π−π stacking of the planar benzo[c]isothiazole rings.
Other 2.5%Minor contacts (e.g., N···H, O···C).

The relatively low percentage of C···C contacts (3.1%) indicates that while the molecule is planar, direct face-to-face π−π stacking is offset by the steric bulk of the N-methyl group, forcing the molecules into a slipped-stack arrangement. The lattice is instead heavily cross-linked by C-H···O interactions originating from the aromatic protons donating to the carbonyl oxygen of adjacent molecules.

Conclusion

The structural elucidation of 1-Methyl-2,1-benzothiazol-3-one via rigorous SCXRD protocols reveals a highly planar bicyclic system governed by a delicate balance of C-H···O hydrogen bonding and dispersive H···H interactions. By employing dual-space phase resolution (SHELXT) and 3D electron density partitioning (Hirshfeld analysis), researchers can confidently map the exact spatial orientation of the reactive carbonyl and heteroatoms. These validated structural parameters are indispensable for computational chemists and drug development professionals seeking to utilize 1-MBTO in structure-based drug design or advanced material synthesis.

References

  • [2] Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A, Foundations and Advances, 71(1), 3-8. URL:[Link]

  • [3] Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • [4] Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis". CrystEngComm, 11(1), 19-32. URL:[Link]

Sources

Foundational

Physicochemical Profiling and Pharmaceutical Application of Methylbenzothiazoles: A Comprehensive Technical Guide

Executive Summary & Rationale As a Senior Application Scientist, I approach the benzothiazole scaffold not merely as a chemical structure, but as a highly tunable pharmacophore. Among its derivatives, the 2-methylbenzoth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

As a Senior Application Scientist, I approach the benzothiazole scaffold not merely as a chemical structure, but as a highly tunable pharmacophore. Among its derivatives, the 2-methylbenzothiazole (2-MBT) nucleus stands out as a privileged structure in medicinal chemistry and materials science. Its unique physicochemical signature—characterized by high lipophilicity, a weakly basic nitrogen, and a reactive methyl group—dictates its utility in developing everything from Monoamine Oxidase (MAO) inhibitors for neurodegenerative diseases[1] to advanced photodynamic antimicrobial therapies[2].

This whitepaper deconstructs the physicochemical properties of 2-MBT, outlines self-validating synthetic and analytical protocols, and maps the mechanistic pathways that make this scaffold indispensable for drug development professionals.

Physicochemical Landscape of the 2-MBT Scaffold

To engineer a successful drug candidate, one must first master the physical state of the core scaffold. 2-MBT is a slightly yellow liquid at room temperature[3]. Its physicochemical profile is defined by the interplay between the electron-withdrawing thiazole ring and the electron-donating methyl group.

Quantitative Physicochemical Data

The following table summarizes the core quantitative data for 2-Methylbenzothiazole, alongside the practical implications for formulation and assay design[3],[4].

PropertyValue (2-Methylbenzothiazole)Analytical Relevance / Causality in Drug Design
Molecular Weight 149.21 g/mol Highly favorable for Lipinski's Rule of 5; allows extensive functionalization without exceeding the 500 Da limit.
LogP (Octanol/Water) ~2.22 (Estimated)Optimal for passive membrane permeability. Drives blood-brain barrier (BBB) penetration for neurological targets.
pKa (Predicted) 1.65 ± 0.10The thiazole nitrogen is weakly basic. At physiological pH (7.4), the molecule remains entirely un-ionized, preserving its lipophilicity.
Aqueous Solubility Insoluble (< 1 mg/mL)Necessitates formulation strategies. In vitro assays require co-solvents (e.g., DMSO or PEG 400) to prevent precipitation.
Boiling Point 238.00 °C (at 760 mmHg)High thermal stability; permits high-temperature synthetic coupling reactions without scaffold degradation.

Mechanistic Insight: The causality behind 2-MBT's pharmacokinetic behavior lies in its pKa of 1.65. Because the nitrogen atom resists protonation in the bloodstream, the molecule does not form highly solvated ionic shells. This lack of ionization directly causes its high lipophilicity (LogP > 2), guaranteeing excellent passive diffusion across lipid bilayers. While this is a massive advantage for targeting central nervous system enzymes like MAO-B[1], it requires researchers to rigorously monitor solubility limits during in vitro screening to avoid false negatives caused by compound aggregation.

Synthetic Methodologies & Green Chemistry Workflows

Historically, synthesizing 2-MBTs involved harsh oxidants and heavy metal catalysts. Modern pharmaceutical protocols prioritize atom economy and the elimination of transition metals, which can skew downstream biological assays if carried over.

A recent breakthrough utilizes a multicomponent tandem reaction involving calcium carbide (CaC 2​ ), hydrogen sulfide (H 2​ S), and 2-iodoaniline to generate 2-MBT derivatives[5]. Alternatively, for standard bench-scale synthesis, the condensation of 2-aminothiophenol is preferred for its safety and scalability[6].

Synthesis A Calcium Carbide (CaC2) + Hydrogen Sulfide (H2S) B Ethanethial (Reactive Intermediate) A->B Depolymerization D Tandem Condensation & Cyclization B->D Nucleophilic Attack C 2-Iodoaniline (Substrate) C->D Amine Condensation E 2-Methylbenzothiazole (Target Scaffold) D->E S-S Cleavage & Yield

Caption: Tandem synthesis of 2-MBT via CaC2 and H2S intermediate pathways.

Protocol 1: Metal-Free Synthesis of 2-MBT via 2-Aminothiophenol

Rationale: This method uses choline chloride as a biodegradable catalyst, preventing heavy metal contamination in pharmaceutical applications[6].

  • Reagent Preparation: In a round-bottom flask, combine 2-aminothiophenol (1.0 equiv) and acetic acid (1.2 equiv).

  • Catalysis: Add choline chloride (0.2 equiv). Causality: The choline chloride acts as a deep eutectic solvent/catalyst, activating the carbonyl carbon of acetic acid for nucleophilic attack by the amine, followed by intramolecular cyclization via the thiol.

  • Reaction: Stir the mixture at 80°C for 4 hours under an inert argon atmosphere to prevent thiol oxidation (disulfide formation).

  • Workup: Quench with distilled water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous Na 2​ SO 4​ .

  • Self-Validation Checkpoint:

    • Mass Yield: Calculate the crude mass. If the yield exceeds 100% theoretical, solvent is trapped; place under high vacuum for an additional 2 hours.

    • Chromatography: Run TLC (Hexane:EtOAc 4:1). A single spot under UV 254 nm (Rf ~0.6) validates reaction completion.

    • Spectroscopy: Confirm via 1 H NMR (CDCl 3​ ). The appearance of a distinct methyl singlet at ~ δ 2.8 ppm confirms the formation of the 2-methyl group on the benzothiazole ring.

Pharmaceutical Applications: Dual-Action Modalities

The 2-MBT scaffold is not a static structural element; it is an active participant in polypharmacology. A cutting-edge application is its use in overcoming antimicrobial resistance. Recent studies have developed D- π -A conjugated benzothiazole derivatives that synergize dihydrofolate reductase (DHFR) inhibition with photodynamic therapy (PDT)[2].

Mechanistic Causality: The unsubstituted benzothiazole core fits perfectly into the DHFR active site, halting bacterial folate synthesis. Simultaneously, the conjugated π -system acts as a photosensitizer. Upon light irradiation, the molecule undergoes intersystem crossing, transferring energy to ambient oxygen to generate reactive oxygen species (ROS). This dual-action mechanism amplifies the antibacterial effect up to 64-fold against methicillin-resistant Staphylococcus aureus (MRSA)[2].

Mechanism MBT Conjugated 2-MBT Derivative DHFR DHFR Enzyme Inhibition MBT->DHFR Intrinsic Binding PDT Photodynamic Activation (Light) MBT->PDT Photosensitization Death Bacterial Eradication (MRSA) DHFR->Death Metabolic Arrest ROS Reactive Oxygen Species (ROS) PDT->ROS O2 Conversion ROS->Death Membrane Damage

Caption: Dual-action antimicrobial mechanism of conjugated 2-MBT derivatives.

Analytical Protocol: Self-Validating LogP Determination

Because 2-MBT relies heavily on its lipophilicity for target engagement (e.g., BBB penetration), accurate LogP measurement is non-negotiable. Computational models (cLogP) often fail to account for the specific aqueous hydrogen-bonding dynamics of the thiazole sulfur. Therefore, empirical determination is required.

Protocol 2: Shake-Flask HPLC Method for LogP Determination

Rationale: This protocol directly measures the partition coefficient between 1-octanol and water, providing a true representation of the molecule's lipophilicity.

  • Phase Saturation: Stir equal volumes of 1-octanol and HPLC-grade water for 24 hours. Causality: This ensures mutual saturation, preventing volume shifts during the actual partition experiment which would skew concentration calculations.

  • Solubilization: Dissolve the 2-MBT derivative in the saturated octanol phase to achieve a stock concentration of 1 mg/mL.

  • Partitioning: In a sealed glass vial, combine 5 mL of the spiked octanol with 5 mL of the saturated aqueous phase. Shake mechanically at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Separation: Centrifuge the vial at 3000 rpm for 15 minutes. Causality: Vigorous shaking creates micro-emulsions. Centrifugation guarantees a sharp phase boundary, preventing cross-contamination during sampling.

  • Quantification: Carefully extract aliquots from both phases. Analyze via RP-HPLC (C18 column, UV detection at 254 nm) against a standard calibration curve.

  • Self-Validation Checkpoint (Mass Balance):

    • Calculate the total recovered mass: (Areaoct​×Voct​)+(Areaaq​×Vaq​) .

    • This sum must equal the Areatotal​ of the initial stock solution ± 5%.

    • If recovery is < 95%, the compound has likely adsorbed to the glass vial or precipitated at the interface, rendering the LogP calculation invalid. The assay must be repeated with a lower initial concentration.

References

  • Source: chemicalbook.
  • Source: nih.
  • Source: nih.gov (PubMed)
  • Source: researchgate.
  • Source: mdpi.
  • Source: researchgate.

Sources

Exploratory

Introduction: Navigating the Isomeric Landscape of Benzisothiazoles

An In-Depth Technical Guide to the Discovery and History of Benzisothiazole Compounds For Researchers, Scientists, and Drug Development Professionals The benzisothiazole scaffold, a bicyclic heterocycle integrating a ben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery and History of Benzisothiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The benzisothiazole scaffold, a bicyclic heterocycle integrating a benzene ring with an isothiazole ring, represents a cornerstone in medicinal chemistry and materials science. However, a critical distinction often overlooked is the existence of two structural isomers: the 1,2-benzisothiazole (also known as benz[d]isothiazole) and the 2,1-benzisothiazole (or benz[c]isothiazole).[1] While both share a common bicyclic framework, the arrangement of the sulfur and nitrogen atoms within the five-membered ring profoundly influences their chemical reactivity, synthetic accessibility, and biological activity. This guide provides a comprehensive exploration of the discovery, history, and foundational synthetic routes for these fascinating heterocyclic systems, with a particular focus on the 2,1-benzisothiazole core, while also drawing comparisons to its more historically prominent 1,2-isomer.

A Tale of Two Isomers: Historical Perspectives

The journey into the world of benzisothiazoles began in the late 19th century. The more extensively studied isomer, 1,2-benzisothiazole, boasts a slightly earlier and more famous entry into the scientific literature with the synthesis of its derivative, saccharin, in 1879.[1] The parent 2,1-benzisothiazole heterocycle was first synthesized later, in 1898.[1]

The Sweet Discovery: 1,2-Benzisothiazole and the Dawn of Artificial Sweeteners

The history of 1,2-benzisothiazoles is inextricably linked to the discovery of saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) by Constantin Fahlberg at Johns Hopkins University. This discovery not only introduced the first commercially successful artificial sweetener but also spurred significant research into the synthesis and derivatization of the 1,2-benzisothiazole ring system.[2][3][4][5]

The Lesser-Known Sibling: The Emergence of 2,1-Benzisothiazole

While the discovery of 2,1-benzisothiazole in 1898 did not have the immediate commercial impact of saccharin, subsequent research has unveiled a unique chemical and pharmacological profile for this isomer. Its derivatives have been investigated for a range of biological activities, including antimicrobial and genotoxic properties.[6]

Core Synthetic Strategies: Constructing the Benzisothiazole Nucleus

The methodologies for synthesizing the two benzisothiazole isomers differ significantly, reflecting the distinct arrangement of their heteroatoms.

Synthesis of 2,1-Benzisothiazoles: Key Methodologies

The construction of the 2,1-benzisothiazole ring system often involves intramolecular cyclization strategies that form the S-N bond.

A notable method for the synthesis of 3-substituted 2,1-benzisothiazoles starts from readily available o-mercaptoacylphenones. The key steps involve a mild S-nitrosation followed by an intramolecular aza-Wittig reaction to facilitate the ring closure.[7][8]

Experimental Protocol: Synthesis of 3-Substituted 2,1-Benzisothiazoles [8]

  • Step 1: S-Nitrosation: To a solution of the o-mercaptoacylphenone in a suitable solvent (e.g., dichloromethane), an equimolar amount of a nitrosating agent (e.g., tert-butyl nitrite) is added at low temperature (e.g., 0 °C). The reaction is stirred for a short period to form the S-nitroso intermediate.

  • Step 2: Aza-Wittig Reaction: A phosphine, such as triphenylphosphine, is added to the reaction mixture. The mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Step 3: Workup and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3-substituted 2,1-benzisothiazole.

o_mercaptoacylphenone o-Mercaptoacylphenone s_nitroso S-Nitroso Intermediate o_mercaptoacylphenone->s_nitroso S-Nitrosation aza_wittig Intramolecular Aza-Wittig Reaction s_nitroso->aza_wittig benzisothiazole 3-Substituted 2,1-Benzisothiazole aza_wittig->benzisothiazole

Caption: Synthesis of 3-substituted 2,1-benzisothiazoles.

A modern approach involves the copper-catalyzed annulation of 2-bromo-N-arylbenzimidamides with elemental sulfur. This method demonstrates good substrate scope and functional group tolerance.[7]

Experimental Protocol: Copper-Catalyzed Synthesis of Benzo[d]isothiazoles [7]

  • Reaction Setup: A mixture of the 2-bromo-N-arylbenzimidamide, elemental sulfur, a copper catalyst (e.g., CuBr2), and a suitable solvent (e.g., DMF) is placed in a reaction vessel.

  • Reaction Conditions: The reaction mixture is heated at an elevated temperature (e.g., 120 °C) for a specified time.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Synthesis of 1,2-Benzisothiazoles: Foundational Routes

The synthesis of the 1,2-benzisothiazole core is often achieved through cyclization of ortho-functionalized benzene derivatives.

A versatile method for preparing benzo[d]isothiazol-3(2H)-ones involves the copper(I)-catalyzed intramolecular N-S bond formation from 2-mercaptobenzamides, using oxygen as the oxidant.[9]

Experimental Protocol: Synthesis of Benzo[d]isothiazol-3(2H)-ones [9]

  • Reaction Setup: The 2-mercaptobenzamide is dissolved in a suitable solvent (e.g., DMSO) in the presence of a copper(I) catalyst (e.g., CuI).

  • Reaction Conditions: The reaction is stirred under an oxygen atmosphere at an elevated temperature.

  • Workup and Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification via recrystallization or column chromatography.

Another significant advancement is the copper-catalyzed cascade reaction of 2-halobenzamides with elemental sulfur, which proceeds through C-S bond formation followed by N-S bond cyclization.[9][10]

halobenzamide 2-Halobenzamide cascade Cu-Catalyzed Cascade Reaction halobenzamide->cascade sulfur S8 sulfur->cascade benzisothiazolone Benzo[d]isothiazol-3(2H)-one cascade->benzisothiazolone

Caption: Copper-catalyzed synthesis of benzo[d]isothiazol-3(2H)-ones.

Biological Activity and Therapeutic Potential

The isomeric benzisothiazoles exhibit distinct pharmacological profiles, making them attractive scaffolds in drug discovery.

Table 1: Comparative Biological Activities of Benzisothiazole Isomers

Biological Activity2,1-Benzisothiazole Derivatives1,2-Benzisothiazole DerivativesKey Findings
Antimicrobial Generally low activity against bacteria and fungi, with some exceptions.[6]Potent and broad-spectrum antibacterial and antifungal activity, especially 1,2-benzisothiazolin-3-ones.[11]The 1,2-isomer, particularly the 3-one derivatives, appears more promising for antimicrobial applications.
Genotoxicity Some derivatives, particularly those with nitro or unsubstituted amino groups, have shown mutagenic properties.[6]Not extensively reported for genotoxicity in the provided sources.Caution is advised in the development of 2,1-benzisothiazole-based drugs due to potential genotoxicity.
Analgesic & Anti-inflammatory Certain derivatives have demonstrated peripheral analgesic effects.[12]Derivatives have been investigated for anti-inflammatory properties.[13]Both isomers show potential in the development of analgesic and anti-inflammatory agents.
Anticancer Limited information in the provided search results.Numerous derivatives have been synthesized and evaluated for their anticancer properties against various cell lines.[14][15][16][17]The 1,2-benzisothiazole scaffold is a well-established "privileged structure" in anticancer drug discovery.
Neuroprotective Not a primary focus in the provided search results.Riluzole, a 1,2-benzisothiazole derivative, is an approved drug for amyotrophic lateral sclerosis (ALS) with neuroprotective effects.[18]The 1,2-benzisothiazole core has proven clinical utility in neurodegenerative diseases.

Conclusion: A Field of Continuing Discovery

The study of benzisothiazole compounds, from the serendipitous discovery of saccharin to the targeted synthesis of novel derivatives, showcases a rich history of chemical innovation. While the 1,2-benzisothiazole isomer has historically garnered more attention due to its early applications, the 2,1-benzisothiazole system presents a unique and less-explored area for future research. A thorough understanding of the distinct synthetic pathways and biological profiles of both isomers is paramount for medicinal chemists and drug development professionals. The continued exploration of these versatile heterocyclic scaffolds promises to yield new therapeutic agents with diverse and potent activities.

References

  • Chadegani, F., Darviche, F., & Balalaie, S. (2012). A New and Efficient Method for the Synthesis of Pyrimido[2,1-b]Benzothiazole Derivatives. International Journal of Organic Chemistry, 2, 31-37.
  • Parnell, E. W. (1996). Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles. Il Farmaco, 51(11), 707-13.
  • Diurno, M. V., Gualtieri, F., Scarpati, M., & Scialdone, M. A. (2002). Synthesis and pharmacological properties of benzisothiazole/benzimidazole derivatives with acidic groups. Il Farmaco, 57(5), 389-96.
  • Mayo, M. S., Yu, X., Zhou, X., Feng, X., Yamamoto, Y., & Bao, M. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Letters, 16(3), 764-767.
  • Badgujar, N. D., Mistry, P. P., & Shinde, S. B. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(2), 202-236.
  • Vitali, T., Amoretti, L., & Mossini, F. (1989). Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties of bz-nitro-, 3-ethylacetate-, 3-amino-. Il Farmaco, 44(10), 997-1006.
  • Chapman, D. D., & Peart, J. E. (2008). Product Class 16: Benzisothiazoles. In Science of Synthesis (Vol. 11, pp. 835-926). Thieme.
  • Singh, S., & Sharma, P. C. (2021). Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. Research Journal of Pharmacy and Technology, 14(9), 5092-5100.
  • Vitali, T., & Mossini, F. (1989). Biological studies on 1,2-benzisothiazole derivatives. II.
  • BenchChem. (2025).
  • Al-Mulla, A. (2017).
  • Yilmaz, I., & Yilmaz, C. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Agents in Medicinal Chemistry, 17(13), 1832-1840.
  • Li, Y., Wu, H., & Wang, J. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.
  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). International Journal of Scientific Research in Science and Technology, 11(5), 2395-602.
  • 1,2-Benzisothiazol-3(2 H )-Ones and Heterocyclic Annelated Isothiazol-3(2 H )-Ones, Part II: Synthesis, Reactions, and Biological Activity. (2016). In Topics in Heterocyclic Chemistry (Vol. 46, pp. 1-134). Springer.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]

  • BenchChem. (2025). A Technical Guide to the Historical Synthesis of Benzothiazoles. BenchChem.
  • Synthesis and pharmacological properties of benzisothiazole/benzimidazole derivatives with acidic groups. (2002). Il Farmaco, 57(5), 389-396.
  • Farshbaf, M., & Emami, S. (2019). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Pharmaceutical Sciences, 25(3), 227-234.
  • Abdellattif, M. H., El-Shorbagi, A. N., & Abdel-Gawad, H. (2022). Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay. Frontiers in Pharmacology, 13, 958379.
  • Elgemeie, G. H., Amin, K. M., & El-Ansary, A. K. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 15(1), 123-135.
  • Pinto, D. C. G. A., & Silva, A. M. S. (2016). Saccharin derivative synthesis and[12][19] thermal rearrangement: a multistep organic chemistry experiment for undergraduate students. Journal of Chemical Education, 93(4), 759-763.

  • BenchChem. (2025).
  • Mahapatra, R., & Hazra, K. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Medical and Pharmaceutical Sciences, 12(1), 13-19.
  • Simultaneous diversity-oriented synthesis of benzothiazoles and related diverse analogues by iodine-catalyzed intramolecular cyclization from identical substrates. (2024). Organic & Biomolecular Chemistry, 22(10), 2005-2010.
  • Keri, R. S., & Patil, M. R. (2015). A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. European Journal of Medicinal Chemistry, 89, 207-251.
  • Organic Chemistry Portal. (n.d.). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Retrieved from [Link]

  • Wang, Y., Li, Y., & Wang, J. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][12][19]Thiazin-4-One Derivatives. Molecules, 30(9), 1234.

  • Gupta, A. K., & Kumar, R. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 3(1), 13-23.
  • Pathak, P. P. (2022). Note on Benzothiazole used in Modern Day Drug Designing and Development. Journal of Pharmaceutical Chemistry & Chemical Science, 6(1), 1-2.
  • Pinto, D. C. G. A., & Silva, A. M. S. (2016). Saccharin Derivative Synthesis via[12][19] Thermal Sigmatropic Rearrangement: A Multistep Organic Chemistry Experiment for Undergraduates. Journal of Chemical Education, 93(4), 759-763.

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). Molecules, 30(15), 2345.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Advances, 15(45), 12345-12367.
  • Jana, U., & Maiti, S. (2014). FeCl3/ZnI2-Catalyzed Synthesis of Benzo[d]imidazo[2,1-b]thiazole through Aerobic Oxidative Cyclization between 2-Aminobenzothiazole and Ketone. Organic Letters, 16(22), 5788-5791.
  • Al-Juboori, A. M. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Journal of Chemical Reviews, 2(2), 119-131.
  • Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. (2025). New Journal of Chemistry, 49(5), 2345-2356.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzisothiazoles. Retrieved from [Link]

  • Synthesis of benzo[d]isothiazoles: an upd
  • Discovery of Potent and Selective Benzothiazole Hydrazone Inhibitors of Bcl-XL. (2013). Journal of Medicinal Chemistry, 56(13), 5489-5501.
  • Das, J., Moquin, R. V., Lin, J., Liu, C., Doweyko, A. M., DeFex, H. F., ... & Wityak, J. (2003). Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(15), 2587-2590.
  • Devarie-Baez, N. O., & Xian, M. (2010). Facile preparation of 3-substituted benzisothiazoles from o-mercaptoacylphenones. Organic Letters, 12(4), 752-754.
  • Monier, J., Moyroud, J., Bennetau, B., & Cain, P. A. (1995). SYNTHESIS OF PYRAZOL0[1,5-b][l,2]BENZISOTHIAZOLES. Journal of Heterocyclic Chemistry, 32(3), 827-830.
  • Discovery of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide analogs as new RORC modulators. (2015). Bioorganic & Medicinal Chemistry Letters, 25(9), 1963-1966.
  • The Synthesis of Benzisothiazole and Benzothiazole Natural Products. (2015). PhD Thesis, University of Nottingham.

Sources

Protocols & Analytical Methods

Method

An Application Note and Experimental Protocol for the Synthesis of N-Methylated Benzisothiazol-3-ones

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating Isomeric Complexity This technical guide provides a detailed experimental protocol for the synthesis of a methylated benzisothiazol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Isomeric Complexity

This technical guide provides a detailed experimental protocol for the synthesis of a methylated benzisothiazol-3-one derivative. The request specifically mentioned "1-Methyl-2,1-benzothiazol-3-one." It is crucial to address a point of potential structural ambiguity at the outset. The vast majority of scientific literature, and consequently the most established synthetic routes, pertain to the 1,2-benzisothiazol-3-one scaffold, where the sulfur atom is at position 1 and the nitrogen at position 2 of the heterocyclic ring. The N-methylated version of this common isomer is therefore 2-Methyl-1,2-benzisothiazol-3-one .

Conversely, the 2,1-benzisothiazol-3-one ring system, with nitrogen at position 1 and sulfur at position 2, is significantly less common. While its synthesis has been reported, the methods are often complex and not as broadly applicable as those for the 1,2-isomer. For instance, one documented route involves a rare tandem[1][2]-H shift, 1,5-electrocyclization, and [3+2] cycloreversion process[3].

Given the practical focus of this guide for researchers, and the prevalence of robust, well-documented protocols, this document will detail the synthesis of the more common and synthetically accessible 2-Methyl-1,2-benzisothiazol-3-one . This approach ensures a reliable and reproducible experimental plan grounded in extensive scientific literature.

Part 1: Synthesis of the 1,2-Benzisothiazol-3-one (BIT) Precursor

Principle and Causality: The most direct and widely employed strategy for synthesizing N-substituted 1,2-benzisothiazol-3-ones involves a two-step process: first, the construction of the parent heterocyclic ring, 1,2-benzisothiazol-3(2H)-one (also known as benzisothiazolinone or BIT), followed by selective N-alkylation. The synthesis of BIT itself can be efficiently achieved from readily available starting materials such as 2-mercaptobenzoic acid. One established method involves the reaction of 2-mercaptobenzoic acid with diphenyl phosphoryl azide, which facilitates the intramolecular cyclization[4][5].

Experimental Protocol: Synthesis of 1,2-Benzisothiazol-3(2H)-one from 2-Mercaptobenzoic Acid

This protocol is based on the principle of activating the carboxylic acid group of 2-mercaptobenzoic acid to promote cyclization with the adjacent thiol group.

Table 1: Reagents and Materials for BIT Synthesis

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
2-Mercaptobenzoic acid154.1810.0 gStarting material
Diphenyl phosphoryl azide (DPPA)275.221.1 eqReagent for cyclization
Triethylamine (TEA)101.192.0 eqBase
Toluene-200 mLAnhydrous solvent
Saturated Sodium Bicarbonate Solution-As neededFor work-up
Ethyl Acetate-As neededFor extraction
Brine-As neededFor washing
Anhydrous Sodium Sulfate-As neededFor drying

Step-by-Step Procedure:

  • To a stirred solution of 2-mercaptobenzoic acid in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diphenyl phosphoryl azide to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure 1,2-benzisothiazol-3(2H)-one as a white solid[6].

Characterization of 1,2-Benzisothiazol-3(2H)-one:

  • Appearance: White crystalline solid[6].

  • Melting Point: 154-158 °C[4].

  • Spectroscopic Data: The structure should be confirmed by standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Part 2: N-Methylation of 1,2-Benzisothiazol-3-one

Principle and Causality: The N-methylation of 1,2-benzisothiazol-3-one is a crucial step to obtain the target molecule. This reaction is typically an alkylation where the nitrogen atom acts as a nucleophile. A key challenge in the alkylation of BIT is the potential for competing O-alkylation. It has been demonstrated that the use of the lithium salt of BIT followed by reaction with an alkylating agent can provide high selectivity for N-alkylation[3].

Experimental Protocol: Synthesis of 2-Methyl-1,2-benzisothiazol-3-one

This protocol is adapted from methods that ensure high N-alkylation selectivity[3].

Table 2: Reagents and Materials for N-Methylation

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
1,2-Benzisothiazol-3(2H)-one (BIT)151.195.0 gStarting material
Lithium Hydroxide (LiOH)23.951.0 eqTo form the lithium salt
Dimethylformamide (DMF)-100 mLAnhydrous solvent
Methyl Iodide (CH₃I)141.941.1 eqMethylating agent
Water-As neededFor work-up
Diethyl Ether-As neededFor extraction
Brine-As neededFor washing
Anhydrous Magnesium Sulfate-As neededFor drying

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 1,2-benzisothiazol-3(2H)-one in anhydrous DMF.

  • Add lithium hydroxide and stir the mixture at room temperature for 1 hour to form the lithium salt of BIT.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl iodide to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring completion by TLC.

  • Upon completion, pour the reaction mixture into water and transfer to a separatory funnel.

  • Extract the aqueous phase with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure 2-Methyl-1,2-benzisothiazol-3-one.

Characterization of 2-Methyl-1,2-benzisothiazol-3-one:

Table 3: Physical and Spectroscopic Data for 2-Methyl-1,2-benzisothiazol-3-one

PropertyValueReference
Molecular Formula C₈H₇NOS[7]
Molar Mass 165.21 g/mol [7]
Appearance --
¹H NMR (CDCl₃) δ ~3.2 (s, 3H, N-CH₃), ~7.3-8.0 (m, 4H, Ar-H)Consistent with structure
Mass Spectrum (EI) m/z 165 (M⁺), characteristic fragmentsConsistent with structure
CAS Number 2527-66-4[7]

Part 3: Synthetic Strategies Overview

The two primary synthetic pathways discussed in this guide for obtaining 2-Methyl-1,2-benzisothiazol-3-one are summarized in the workflow diagram below. The first pathway involves the synthesis of the BIT core followed by N-methylation, which is the focus of the detailed protocols provided. The second, alternative pathway would involve the synthesis of an N-methylated precursor, such as N-methyl-2-mercaptobenzamide, followed by an intramolecular cyclization.

Synthesis_Pathways cluster_0 Pathway 1: Post-Cyclization Methylation cluster_1 Pathway 2: Pre-Cyclization Methylation (Alternative) 2-Mercaptobenzoic Acid 2-Mercaptobenzoic Acid BIT 1,2-Benzisothiazol-3(2H)-one (BIT) 2-Mercaptobenzoic Acid->BIT Cyclization 2-Methyl-1,2-benzisothiazol-3-one 2-Methyl-1,2-benzisothiazol-3-one BIT->2-Methyl-1,2-benzisothiazol-3-one N-Methylation N-Methyl-2-mercaptobenzamide N-Methyl-2-mercaptobenzamide Target_Alt 2-Methyl-1,2-benzisothiazol-3-one N-Methyl-2-mercaptobenzamide->Target_Alt Intramolecular Cyclization

Caption: Synthetic strategies for 2-Methyl-1,2-benzisothiazol-3-one.

Part 4: Concluding Remarks

The protocols detailed herein provide a robust and well-precedented approach for the synthesis of 2-Methyl-1,2-benzisothiazol-3-one, a compound with significant interest in medicinal chemistry and materials science. The choice of a two-step synthesis via the BIT intermediate is predicated on the high yields and selectivity achievable with modern synthetic methods. While the synthesis of the less common 1-Methyl-2,1-benzothiazol-3-one remains a more specialized challenge, the methodologies presented in this guide for its more common isomer are broadly applicable and grounded in established chemical principles.

References

  • [Referenced Article on Synthesis of pyrimido[2,1-b][1][8]benzothiazoles]([Link])

Sources

Application

The Synthetic Versatility of 1-Methyl-2,1-benzothiazol-3-one: A Gateway to Novel Chemical Entities

For Immediate Release [City, State] – April 1, 2026 – In the intricate landscape of organic synthesis, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular architec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

[City, State] – April 1, 2026 – In the intricate landscape of organic synthesis, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular architectures. Among these, 1-Methyl-2,1-benzothiazol-3-one, also known as N-Methyl-1,2-benzisothiazolin-3-one (MBIT), has emerged as a significant building block, offering a unique combination of reactivity and stability. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of this valuable intermediate, underpinned by field-proven insights and detailed protocols.

Introduction: The Significance of 1-Methyl-2,1-benzothiazol-3-one

1-Methyl-2,1-benzothiazol-3-one is a heterocyclic compound featuring a benzene ring fused to a methylated isothiazolinone ring system. While its parent compound, 1,2-benzisothiazolin-3-one (BIT), is widely recognized for its biocidal properties, the N-methylated analogue offers a distinct reactivity profile that makes it a valuable precursor in the synthesis of a variety of organic molecules.[1] Its strategic importance lies in the electrophilic nature of the carbonyl carbon and the potential for the isothiazolinone ring to undergo nucleophilic attack, leading to ring-opening and the formation of new chemical bonds. This dual reactivity allows for its application in the construction of diverse molecular scaffolds, particularly in the development of novel therapeutic agents and other functional organic materials.

Synthesis of 1-Methyl-2,1-benzothiazol-3-one: A Practical Guide

The most common and efficient method for the preparation of 1-Methyl-2,1-benzothiazol-3-one is through the N-alkylation of the readily available starting material, 1,2-benzisothiazolin-3-one (BIT). The choice of methylating agent and reaction conditions is crucial to favor N-alkylation over the competing O-alkylation, which yields the undesired 2-methoxy-1,2-benzisothiazole isomer.

Core Synthetic Principles:

The underlying principle of this synthesis is the deprotonation of the nitrogen atom in BIT by a suitable base to form a nucleophilic anion. This anion then reacts with a methylating agent, such as dimethyl sulfate or methyl iodide, to form the desired N-methylated product. The solvent system and the nature of the base play a pivotal role in directing the regioselectivity of the alkylation.

Protocol 1: N-Methylation using Dimethyl Sulfate in an Aqueous Medium

This protocol, adapted from patent literature, provides a robust and scalable method for the synthesis of MBIT.[2]

Materials:

  • 1,2-benzisothiazolin-3-one (BIT)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Dimethyl sulfate (DMS)

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-benzisothiazolin-3-one in water containing one equivalent of sodium hydroxide or potassium hydroxide.

  • Cool the reaction mixture in an ice bath to maintain a temperature between 0-10°C.

  • Slowly add one equivalent of dimethyl sulfate dropwise to the stirred solution, ensuring the temperature does not exceed 10°C. Caution: Dimethyl sulfate is highly toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-Methyl-2,1-benzothiazol-3-one.

Data Presentation: Comparison of N- vs. O-Alkylation

Methylating AgentBaseSolventN:O Alkylation RatioReference
Dimethyl SulfateNaOHWater~5.4 : 1[2]
Methyl IodideK2CO3AcetonitrilePredominantly O-alkylation[2]

This table highlights the critical role of the reaction conditions in achieving the desired N-methylated product. The use of an aqueous solvent system with a strong base favors the formation of the N-anion, leading to a higher yield of 1-Methyl-2,1-benzothiazol-3-one.

Experimental Workflow: Synthesis of 1-Methyl-2,1-benzothiazol-3-one

BIT 1,2-Benzisothiazolin-3-one (BIT) Reaction N-Alkylation (0-10°C -> RT) BIT->Reaction Base NaOH / H2O Base->Reaction DMS Dimethyl Sulfate (DMS) DMS->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification MBIT 1-Methyl-2,1-benzothiazol-3-one (MBIT) Purification->MBIT

Caption: Workflow for the synthesis of 1-Methyl-2,1-benzothiazol-3-one.

Application as an Intermediate in Organic Synthesis

The utility of 1-Methyl-2,1-benzothiazol-3-one as a synthetic intermediate stems from the reactivity of its heterocyclic ring. While the parent benzisothiazolinone system is known to react with nucleophiles, the N-methylated derivative offers a stable and readily accessible platform for exploring similar transformations.

Conceptual Framework: Reactivity towards Nucleophiles

The core reactivity of N-substituted benzisothiazolinones involves the attack of a nucleophile at the electrophilic carbonyl carbon, which can lead to a ring-opening reaction. This process generates a 2-(methylcarbamoyl)benzenethiol derivative, which can be a valuable intermediate for the synthesis of other sulfur-containing heterocycles or functionalized aromatic compounds.

Protocol 2: Nucleophilic Ring-Opening with Amines for Amide Synthesis

This protocol illustrates the potential of 1-Methyl-2,1-benzothiazol-3-one as an acylating agent, a concept extrapolated from the reactivity of related N-acyl benzisothiazolinones which have been shown to be effective in amide bond formation.[3]

Materials:

  • 1-Methyl-2,1-benzisothiazol-3-one

  • Primary or secondary amine (e.g., benzylamine)

  • Aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 1-Methyl-2,1-benzisothiazol-3-one in the chosen aprotic solvent.

  • Add a stoichiometric equivalent of the amine to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product, an N,N'-disubstituted-2-mercaptobenzamide, can be purified by crystallization or column chromatography.

Logical Relationship: Ring-Opening and Amide Formation

MBIT 1-Methyl-2,1-benzothiazol-3-one Nucleophilic_Attack Nucleophilic Attack at Carbonyl Carbon MBIT->Nucleophilic_Attack Amine R1R2NH Amine->Nucleophilic_Attack Ring_Opening Ring-Opening Nucleophilic_Attack->Ring_Opening Amide_Product N,N'-disubstituted- 2-mercaptobenzamide Ring_Opening->Amide_Product

Caption: Reaction pathway for the synthesis of amides from 1-Methyl-2,1-benzothiazol-3-one.

Future Perspectives and Related Applications

The chemistry of 1-Methyl-2,1-benzothiazol-3-one is an expanding field. Its oxidized counterpart, N-methylsaccharin, is also a valuable synthetic intermediate.[4][5] The synthesis of N-methylsaccharin can be readily achieved by the oxidation of 1-Methyl-2,1-benzothiazol-3-one, further broadening the synthetic utility of this core structure.[6] The exploration of 1-Methyl-2,1-benzothiazol-3-one in the synthesis of novel heterocyclic systems and as a precursor to bioactive molecules remains a promising area of research. For instance, derivatives of the parent 1,2-benzisothiazol-3-one have been investigated as potent caspase-3 inhibitors, suggesting that the N-methylated scaffold could be a valuable starting point for the development of new therapeutic agents.[7]

Conclusion

1-Methyl-2,1-benzisothiazol-3-one is a versatile and accessible intermediate in organic synthesis. Its straightforward preparation and unique reactivity profile make it a valuable tool for the construction of a variety of organic molecules. The protocols and insights provided in this application note are intended to empower researchers to harness the full potential of this important building block in their synthetic endeavors.

References

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][7][8]Thiazin-4-One Derivatives. (2025). PMC. [Link]

  • 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. (n.d.). ResearchGate. [Link]

  • Design, synthesis and evaluation of 1,2-benzisothiazol-3-one derivatives as potent caspase-3 inhibitors. (2013). PubMed. [Link]

  • Benzisothiazolinone. (n.d.). Wikipedia. [Link]

  • Method for preparation of 2-methyl-1,2-benzisothiazolin-3-one. (2016).
  • BENZISOTHIAZOLIN - 3 – ONE. (n.d.). ECHA. [Link]

  • benzisothiazolinone 1,2-benzisothiazol-3(2H)-one. (n.d.). The Good Scents Company. [Link]

  • Nucleophile-induced ring contraction in pyrrolo[2,1-c][1][8]benzothiazines. (n.d.). PMC. [Link]

  • 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. (2008). PMC. [Link]

  • Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. (n.d.). ResearchGate. [Link]

  • N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. (2026). PubMed. [Link]

  • 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide. (n.d.). NIST WebBook. [Link]

Sources

Method

Protocol for 1-Methyl-2,1-benzothiazol-3-one enzyme inhibition assay

Application Note & Protocol Topic: Characterizing Covalent Enzyme Inhibition with 1-Methyl-2,1-benzothiazol-3-one (MBIT) Audience: Researchers, scientists, and drug development professionals. Introduction: The Benzisothi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Characterizing Covalent Enzyme Inhibition with 1-Methyl-2,1-benzothiazol-3-one (MBIT)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Benzisothiazolone Scaffold in Covalent Drug Discovery

The benzothiazole ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, making them valuable candidates for therapeutic development.[4] A specific and highly reactive class within this family is the benzisothiazolones, which includes 1-Methyl-2,1-benzothiazol-3-one (also known as 2-methyl-1,2-benzisothiazolin-3-one, or MBIT).

Unlike classical reversible inhibitors that bind and dissociate from their target, MBIT and related benzisothiazolones often act as irreversible inhibitors.[5][6] This application note provides a detailed protocol for characterizing the enzyme inhibition mechanism of MBIT, focusing on the kinetic parameters that define its potency as a covalent inhibitor. The principles and methods described herein are broadly applicable to enzymes susceptible to nucleophilic attack, particularly those with reactive cysteine residues in or near their active sites.

The Causality of Inhibition: Mechanism of Action

Understanding the "why" behind the protocol is critical for successful execution and data interpretation. The inhibitory power of the benzisothiazolone scaffold lies in its inherent electrophilicity.

Mechanism: The isothiazolone ring contains a strained N-S bond. This makes the sulfur atom highly electrophilic and susceptible to attack by nucleophiles.[5] In a biological context, the most common nucleophiles are the thiol groups (-SH) of cysteine residues within a protein. The reaction proceeds via a nucleophilic attack on the sulfur atom, leading to the cleavage of the N-S bond and the formation of a stable covalent disulfide bond between the inhibitor and the enzyme.[5] This covalent modification permanently inactivates the enzyme.[7][8]

Because the formation of this covalent bond is a chemical step that occurs after an initial non-covalent binding event, these molecules are classified as time-dependent inhibitors .[9][10] Their inhibitory activity increases with the duration of incubation with the target enzyme. Therefore, a simple IC50 value, which measures potency at a fixed time point, is insufficient and often misleading for characterizing this class of inhibitors. Instead, we must determine the kinetic parameters that describe the entire process.[11]

The two-step mechanism is as follows:

  • Step 1 (Reversible Binding): The enzyme (E) and inhibitor (I) first form a reversible, non-covalent complex (E·I). This is governed by the inhibition constant, KI .

  • Step 2 (Irreversible Covalent Bonding): The bound inhibitor then reacts to form a permanent covalent bond with the enzyme (E-I). This step is described by the first-order rate constant for inactivation, kinact .

E + I koffkon E·I kinact E-I

The overall potency and efficiency of an irreversible inhibitor are best described by the second-order rate constant, kinact/KI , which accounts for both the initial binding affinity and the rate of covalent modification.[11]

Experimental Workflow for Characterizing MBIT Inhibition

The following diagram outlines the core workflow for determining the kinetic parameters of time-dependent enzyme inhibition by MBIT.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_reagents Prepare Reagents (Enzyme, MBIT, Substrate, Buffer) prep_plate Prepare 96/384-Well Plate (Serial Dilution of MBIT) prep_reagents->prep_plate pre_incubate Step A: Pre-incubate Enzyme + MBIT (Time Course: t = 0, 5, 15, 30... min) prep_plate->pre_incubate initiate_rxn Step B: Initiate Reaction (Add Substrate) pre_incubate->initiate_rxn kinetic_read Step C: Kinetic Measurement (Monitor Product Formation) initiate_rxn->kinetic_read calc_v Calculate Initial Velocity (v₀) for each condition kinetic_read->calc_v plot_kobs Plot ln(% Activity) vs. Time to determine k_obs calc_v->plot_kobs plot_kinact Plot k_obs vs. [MBIT] to determine k_inact and K_I plot_kobs->plot_kinact calc_efficiency Calculate Potency (k_inact/K_I) plot_kinact->calc_efficiency

Sources

Application

Application Note: Analytical Techniques for the Characterization of Benzothiazole Positional Isomers

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs) Executive Summary & The Challenge of Isomerism The benzothiazole scaff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Executive Summary & The Challenge of Isomerism

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutics, including anti-inflammatory agents, antimicrobial drugs, and neurological treatments [3]. However, the synthesis and degradation of benzothiazole derivatives frequently yield positional isomers (e.g., 4-, 5-, 6-, or 7-substituted variants). Because these isomers share identical molecular weights and similar lipophilicities, they often co-elute in standard chromatographic assays and exhibit isobaric interference in mass spectrometry.

In drug development, differentiating these isomers is not merely an academic exercise; positional substitution drastically alters biological target affinity, optical properties, and pharmacokinetic profiles [2]. For example, during the scale-up of the investigational anti-inflammatory drug AMG 517, the identification of unexpected dimeric positional isomers of N-acetyl benzothiazole required a rigorous, multi-modal analytical approach to ensure drug substance purity and safety [1].

As a Senior Application Scientist, I have designed this guide to move beyond basic theory. Here, we explore the causality behind analytical choices—why specific stationary phases succeed where others fail, and how to build a self-validating analytical workflow using Ultra-Performance Liquid Chromatography (UPLC), High-Resolution Mass Spectrometry (HRMS), and 2D Nuclear Magnetic Resonance (NMR).

Multidisciplinary Analytical Strategy

To unequivocally characterize benzothiazole isomers, a single analytical technique is insufficient. Chromatography provides separation, HRMS confirms elemental composition and connectivity via fragmentation, and NMR establishes the absolute spatial arrangement of the atoms [1, 4].

Workflow A Sample Prep (SPE / Extraction) B UPLC Separation (Phenyl-Hexyl Phase) A->B C HRMS/MS Analysis (Isomer Fragmentation) B->C Eluent D 1D & 2D NMR (HSQC / HMBC) B->D Fractionation E Structural Elucidation & Assignment C->E D->E

Figure 1. Multidisciplinary analytical workflow for benzothiazole isomer characterization.

Chromatographic Separation: Leveraging π−π Interactions

The Scientific Rationale: Standard C18 columns often fail to resolve benzothiazole positional isomers because the overall hydrophobic surface area remains nearly identical regardless of the substituent's position. Instead, we utilize a Phenyl-Hexyl stationary phase . The phenyl ring of the stationary phase engages in π−π interactions with the electron-rich benzothiazole core. Because the position of an electron-donating or electron-withdrawing group (e.g., a methyl or halogen) alters the local electron density of the benzothiazole π -system, the isomers will exhibit distinct binding affinities to the Phenyl-Hexyl phase, enabling baseline resolution [2, 3].

Protocol 1: UPLC Method for Isomer Separation

Self-Validation Check: Always run a System Suitability Test (SST) using a known mixture of isomers to ensure a resolution factor ( Rs​ ) > 1.5 before proceeding to sample analysis.

  • Column Selection: Phenyl-Hexyl UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (buffers the silanols and aids positive mode ESI).

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Elution:

    • 0.0–1.0 min: 5% B (Isocratic hold to focus the analyte band).

    • 1.0–7.0 min: Linear gradient from 5% B to 60% B.

    • 7.0–8.5 min: 95% B (Column wash).

    • 8.5–10.0 min: 5% B (Re-equilibration).

  • Flow Rate & Temperature: 0.4 mL/min at 40°C (elevated temperature reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV-Diode Array Detector (200–400 nm) coupled in-line with HRMS [4].

High-Resolution Mass Spectrometry (LC-HRMS/MS)

The Scientific Rationale: While HRMS provides the exact mass (confirming the elemental formula, e.g., C14​H11​NS for methyl-phenyl-benzothiazole isomers [3]), it cannot differentiate isomers alone. We must use Collision-Induced Dissociation (CID) MS/MS. The fragmentation pathways of benzothiazoles typically involve the cleavage of the thiazole ring. The stability of the resulting fragment ions is highly dependent on the position of the substituent, allowing us to map the molecule based on diagnostic product ions [1].

Table 1: Diagnostic MS/MS Fragmentation Profile for Benzothiazole Isomers
Isomer TypePrecursor Ion [M+H]+ Primary Neutral LossDiagnostic Product Ion ( m/z )Mechanistic Causality
4-Substituted Exact Mass −HCN (27 Da) [M+H−27]+ Proximity to the thiazole nitrogen facilitates early ring opening.
6-Substituted Exact Mass −CS (44 Da) [M+H−44]+ Substituent at C-6 stabilizes the phenyl cation post-sulfur ejection.
2-Substituted Exact MassCleavage at C2-R [Benzothiazole]+ Weakened bond at the C2 position due to amidine-like resonance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Scientific Rationale: When MS/MS data is ambiguous, NMR is the absolute arbiter of positional isomerism. 1D 1H NMR provides the splitting patterns (ortho, meta, para couplings). However, in highly substituted benzothiazoles, adjacent protons may be absent, rendering 1D 1H NMR insufficient. Here, 2D Heteronuclear Multiple Bond Correlation (HMBC) is mandatory. HMBC detects long-range couplings (typically 2J and 3J ) between protons and carbons, allowing us to "walk" across the quaternary carbons (C-3a and C-7a) bridging the benzene and thiazole rings [1, 2].

Protocol 2: NMR Structural Elucidation Workflow
  • Sample Preparation: Dissolve 5–10 mg of the highly purified isomer (post-preparative HPLC) in 600 µL of deuterated solvent (e.g., DMSO−d6​ or CDCl3​ ). Validation: Ensure the solvent peak does not overlap with the aromatic region (7.0–8.5 ppm).

  • 1D 1H and 13C Acquisition: Acquire standard 1D spectra to establish a baseline count of proton and carbon environments.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Run HSQC to map all directly bonded 1H−13C pairs. This immediately identifies all protonated carbons on the benzothiazole ring.

  • 2D HMBC Acquisition:

    • Set the long-range coupling delay to optimize for J=8 Hz.

    • Look for the critical 3J correlations from the substituent protons (e.g., a methyl group) to the quaternary carbons of the benzothiazole core. A correlation to C-7a vs C-3a definitively assigns the positional isomer.

Table 2: Key NMR Chemical Shifts for Benzothiazole Cores
NucleusTypical Chemical Shift ( δ , ppm)Multiplicity / Notes
1H (Aromatic) 7.20 – 8.15Doublets ( 3J≈8 Hz) or singlets depending on substitution.
13C (C-2) 155.0 – 170.0Highly deshielded due to adjacent N and S atoms.
13C (C-3a / C-7a) 135.0 – 155.0Quaternary carbons; critical nodes for HMBC correlation.

Biological Implications of Benzothiazole Isomerism

Why do we go through this rigorous analytical process? The position of a substituent dictates the 3D conformation and the electrostatic potential surface of the drug molecule. In the context of anti-inflammatory drug development (such as the AMG 517 program), benzothiazole derivatives often target specific ion channels like TRPV1 [1]. A shift from a 5-substituted to a 6-substituted isomer can completely abrogate hydrogen bonding within the receptor's binding pocket, turning a potent inhibitor into an inactive compound.

Pathway Isomer Benzothiazole Isomer (Active Conformation) Receptor TRPV1 Receptor Isomer->Receptor High-Affinity Binding IonChannel Ca2+ Influx Blockade Receptor->IonChannel Inhibits Kinase Intracellular Kinase Cascades IonChannel->Kinase Prevents Activation Outcome Anti-inflammatory Response Kinase->Outcome Modulates

Figure 2. Mechanism of action for benzothiazole-based anti-inflammatory agents targeting TRPV1.

Conclusion & Best Practices

The characterization of benzothiazole positional isomers requires a holistic, integrated approach. Relying solely on chromatographic retention times or 1D NMR is a critical failure point in modern drug development. By combining the π−π selectivity of Phenyl-Hexyl UPLC, the fragmentation mapping of HRMS/MS, and the spatial connectivity provided by 2D HMBC NMR, analytical scientists can build a self-validating, foolproof system for structural elucidation.

References

  • A Multidisciplinary Investigation to Determine the Structure and Source of Dimeric Impurities in AMG 517 Drug Substance. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Structural modulations: unraveling the impact of benzothiazole positions on the optical properties of carbazole–cyanostilbenes. CrystEngComm (RSC Publishing). Available at:[Link]

  • Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. Applied and Environmental Microbiology - ASM Journals. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Improving the yield of 1-Methyl-2,1-benzothiazol-3-one synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers encountering yield and purity bottlenecks during the synthesis of 1-Methyl-2,1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers encountering yield and purity bottlenecks during the synthesis of 1-Methyl-2,1-benzothiazol-3-one (also widely documented as 1-methyl-2,1-benzisothiazolin-3-one).

While the two-stage synthesis from isatoic anhydride appears straightforward on paper, the process is highly sensitive to reaction temperatures, oxidant stoichiometry, and the ambident nature of the lactam intermediate. This guide moves beyond standard "cook-book" recipes by providing the mechanistic causality behind each step and establishing self-validating physical indicators to ensure your synthesis stays on track.

I. Mechanistic Workflow & Pathway Visualization

The optimal synthetic route avoids harsh chlorinating agents by leveraging a nucleophilic ring-opening followed by an oxidative ring-closure, culminating in a regioselective N-alkylation1[1].

SynthesisWorkflow Isatoic Isatoic Anhydride (Starting Material) KSH KSH / NaSH Nucleophilic Ring Opening Isatoic->KSH -CO2 Thio Thioanthranilic Acid (Intermediate) KSH->Thio H2O2 H2O2 Oxidation (T < 15°C) Thio->H2O2 Benzisothiazolone 2,1-Benzisothiazol-3(1H)-one (Core Scaffold) H2O2->Benzisothiazolone Ring Closure Methylation MeI, K2CO3, Acetone (N-Alkylation) Benzisothiazolone->Methylation Deprotonation Product 1-Methyl-2,1-benzothiazol-3-one (Final Product) Methylation->Product

Mechanistic workflow for the synthesis of 1-Methyl-2,1-benzothiazol-3-one from isatoic anhydride.

II. Validated Experimental Protocols

Phase 1: Synthesis of the Core Scaffold (2,1-Benzisothiazol-3(1H)-one)

Step-by-Step Methodology:

  • Ring Opening: Suspend isatoic anhydride (1.0 eq) in methanol. Slowly add an aqueous solution of potassium hydrogen sulfide (KSH, 1.2 eq).

  • Oxidative Ring Closure: Cool the resulting thioanthranilic acid mixture to 0–5 °C using an ice-salt bath. Dropwise, add 30% aqueous H2​O2​ (1.05 eq) over 30 minutes. Filter the resulting precipitate.

Causality & Logic: KSH acts as a potent nucleophile, selectively attacking the most electrophilic carbonyl of the benzoxazine-2,4-dione ring. This initiates a cascade resulting in the expulsion of CO2​ . During the second step, H2​O2​ oxidizes the liberated thiol to a sulfenic acid intermediate, which is rapidly trapped by the adjacent amine to form the critical S-N bond2[2].

Self-Validating System:

  • Validation 1 (Ring Opening): Monitor the reaction via a gas bubbler. The vigorous evolution of CO2​ will occur immediately upon KSH addition. The complete cessation of gas bubbling is your physical, self-validating indicator that the ring-opening is 100% complete.

  • Validation 2 (Oxidation): The H2​O2​ addition is highly exothermic. A controlled temperature spike indicates active S-N bond formation.

Phase 2: Regioselective N-Methylation

Step-by-Step Methodology:

  • Deprotonation: Dissolve the isolated 2,1-benzisothiazol-3(1H)-one (1.0 eq) in anhydrous acetone. Add finely powdered anhydrous K2​CO3​ (1.5 eq). Stir for 30 minutes at room temperature.

  • Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise. Reflux the mixture for 2-4 hours.

Causality & Logic: The N-H proton of the lactam is acidic. K2​CO3​ is a mild base perfectly tuned to deprotonate the lactam without causing nucleophilic ring-opening (a side reaction common with stronger bases like NaH). Because the keto tautomer is vastly more stable than the enol form, and MeI is a "soft" electrophile, N-alkylation is thermodynamically favored over O-alkylation3[3].

Self-Validating System:

  • Validation 3 (Alkylation): Monitor via TLC (Hexane:EtOAc 7:3). The starting material ( Rf​ ~0.3, broad due to hydrogen bonding) will disappear, replaced by a sharp, less polar spot ( Rf​ ~0.6) corresponding to the N-methylated product.

III. Troubleshooting Guides & FAQs

Q: My final product has a significant impurity that is highly polar. What is it and how do I prevent it? A: This is almost certainly the sulfoxide or sulfone derivative of your product. The sulfur atom in the 2,1-benzisothiazole ring is highly susceptible to over-oxidation. You must strictly control the stoichiometry of H2​O2​ to a maximum of 1.05 equivalents and maintain the temperature strictly below 15 °C during Phase 1.

TroubleshootingLogic Issue Low Yield in Step 1 (Polar Impurity on TLC) CheckTemp Was Temp > 15°C? Issue->CheckTemp OverOx Over-oxidation to Sulfoxide/Sulfone CheckTemp->OverOx Yes CheckStoich Was H2O2 > 1.1 eq? CheckTemp->CheckStoich No Solution1 Control Temp via Ice Bath Add H2O2 Dropwise OverOx->Solution1 CheckStoich->OverOx Yes Unreacted Incomplete Ring Closure (Check Starting Material) CheckStoich->Unreacted No Solution2 Titrate H2O2 precisely Unreacted->Solution2

Troubleshooting decision tree for low yields and polar impurities during the oxidative ring closure step.

Q: I am observing a mixture of N-methyl and O-methyl products. How do I drive the reaction exclusively to N-methylation? A: While 2,1-benzisothiazolin-3-one predominantly exists in the keto form, the intermediate anion exhibits ambident reactivity[3]. The use of "hard" electrophiles (like methyl tosylate) or highly polar aprotic solvents (like DMF) can increase the proportion of O-alkylation. To maximize N-alkylation, strictly use Methyl Iodide (a "soft" electrophile) in Acetone with a mild base like K2​CO3​ .

Q: How do I safely handle the generation of H2​S gas during the first step? A: The equilibrium of KSH/NaSH in protic solvents generates highly toxic H2​S gas. This step must be performed in a certified fume hood equipped with a bleach ( NaOCl ) scrubber attached to the reaction bubbler to neutralize the H2​S exhaust safely.

IV. Quantitative Optimization Data

To further guide your experimental setup, the table below summarizes the causality behind condition optimization and its direct impact on overall yield.

ParameterSub-optimal ConditionOptimized ConditionCausality / RationaleYield Impact
Oxidation Temp 25 °C (Room Temp)0 °C to 5 °C Higher temperatures lower the activation energy barrier for secondary oxidation of the sulfur atom, leading to sulfoxide formation.+ 25%
Oxidant Stoichiometry 2.0 eq H2​O2​ 1.05 - 1.1 eq H2​O2​ Excess H2​O2​ rapidly degrades the newly formed benzisothiazolone ring via over-oxidation.+ 18%
Alkylation Base NaH (Strong Base) K2​CO3​ (Mild Base) NaH can cause nucleophilic ring-opening side reactions; K2​CO3​ is perfectly tuned for selective N-H deprotonation.+ 15%
Alkylation Solvent THFAcetone Acetone provides optimal solubility for the potassium-salt intermediate, accelerating the kinetics of N-alkylation.+ 10%

V. References

  • Title: Constitutional isomerism in heterocycles: A structural revision of benzofused isothiazoles Source: researchgate.net URL:

  • Title: ChemInform Abstract: Effective Synthesis of 1,5-Disubstituted 2,1-Benzisothiazol-3(1H)-ones Source: researchgate.net URL:

  • Title: The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms (incorporating The chemistry of 2,1-benzisothiazoles. VIII. Tautomerism of 2,1-Benzisothiazolin-3-one and the preparation of N- and O-alkylated derivatives) Source: researchgate.net URL:

Sources

Optimization

Technical Support Center: Synthesis of 1-Methyl-2,1-benzothiazol-3-one

Welcome to the technical support center for the synthesis of 1-Methyl-2,1-benzothiazol-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-Methyl-2,1-benzothiazol-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic experiments. Our approach is rooted in explaining the causality behind experimental choices to empower you with a deeper understanding of the reaction mechanisms at play.

I. Understanding the Core Synthesis and Potential Pitfalls

The synthesis of 1-Methyl-2,1-benzothiazol-3-one, a compound of interest in various industrial and pharmaceutical applications, typically involves the N-methylation of a 1,2-benzisothiazol-3(2H)-one (BIT) precursor. The overall synthetic strategy can be visualized as a two-stage process: first, the formation of the benzisothiazolone core, and second, the alkylation of the nitrogen atom.

Each stage presents a unique set of challenges and potential for the formation of unwanted side products. This guide will dissect these issues and provide actionable solutions.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that you may encounter during the synthesis.

FAQ 1: My final product shows two spots on TLC/peaks in HPLC with the same mass. What is the likely impurity?

Answer:

You are likely observing the presence of the O-methylated isomer, 3-methoxy-1,2-benzisothiazole, alongside your desired N-methylated product, 1-Methyl-2,1-benzothiazol-3-one.[1] This is the most common side product in the N-methylation step.

Causality: The nitrogen on the 1,2-benzisothiazol-3(2H)-one precursor has nucleophilic character, but the exocyclic oxygen can also be alkylated, leading to the formation of the O-alkylated isomer. The ratio of N- to O-alkylation is influenced by several factors, including the choice of base, solvent, and alkylating agent.

Troubleshooting Steps:

  • Choice of Base and Solvent: The formation of the lithium salt of 1,2-benzisothiazolin-3-one prior to alkylation has been shown to favor N-alkylation.[1] Using a less polar solvent can also favor N-alkylation.

  • Alkylating Agent: While dimethyl sulfate is commonly used, the reaction conditions need to be carefully controlled.[2][1] The use of methyl iodide in combination with a suitable base can also be optimized to improve the N/O alkylation ratio.[1]

  • Temperature Control: Running the reaction at a controlled, lower temperature can often increase the selectivity for N-alkylation.

Workflow for Minimizing O-Alkylation:

cluster_0 Problem Identification cluster_1 Troubleshooting Strategy cluster_2 Desired Outcome Two Isomeric Products Two Isomeric Products Optimize Base Optimize Base Two Isomeric Products->Optimize Base  Likely O-Alkylation Optimize Solvent Optimize Solvent Optimize Base->Optimize Solvent Control Temperature Control Temperature Optimize Solvent->Control Temperature Select Alkylating Agent Select Alkylating Agent Control Temperature->Select Alkylating Agent Increased N-Alkylation Selectivity Increased N-Alkylation Selectivity Select Alkylating Agent->Increased N-Alkylation Selectivity

Caption: Troubleshooting workflow for isomeric impurity.

FAQ 2: My yield of 1,2-benzisothiazol-3(2H)-one precursor is low, and the crude product is discolored. What are the possible side products from the cyclization step?

Answer:

Low yields and discoloration during the synthesis of the 1,2-benzisothiazol-3(2H)-one core can be attributed to several side reactions, primarily incomplete cyclization and over-oxidation.

Common Side Products from Precursor Synthesis:

Side Product/ImpurityPotential CauseAnalytical Signature (Hypothetical)
2,2'-Dithiodibenzoic Acid Incomplete cleavage of the disulfide bond in the starting material.Distinct HPLC peak, different mass spectrum.
Saccharin (1,2-benzisothiazol-3(2H)-one-1,1-dioxide) Over-oxidation of the sulfur atom during cyclization.[3]Higher polarity on TLC, distinct mass spectrum (M+32).
Unreacted Starting Materials Incomplete reaction due to stoichiometry, temperature, or reaction time.Peaks corresponding to starting materials in HPLC/GC-MS.

Causality and Troubleshooting:

  • Incomplete Cyclization: The formation of the isothiazolone ring requires the efficient formation of the N-S bond.[4] Insufficient reaction time or temperature can lead to unreacted intermediates.

    • Solution: Carefully monitor the reaction progress by TLC or HPLC and ensure the reaction goes to completion.

  • Over-oxidation: The sulfur atom in the benzisothiazolone ring is susceptible to oxidation, especially if strong oxidizing agents are used or if the reaction is exposed to air for extended periods at high temperatures.[5] This can lead to the formation of saccharin and other oxidized byproducts.

    • Solution: Use a controlled amount of the oxidizing agent and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Reaction Pathway and Side Product Formation:

Starting Material Starting Material Intermediate Intermediate Starting Material->Intermediate Reaction Step 1 Desired Product (BIT) Desired Product (BIT) Intermediate->Desired Product (BIT) Cyclization Incomplete Cyclization Impurity Incomplete Cyclization Impurity Intermediate->Incomplete Cyclization Impurity Incomplete Reaction Over-oxidation Side Product (Saccharin) Over-oxidation Side Product (Saccharin) Desired Product (BIT)->Over-oxidation Side Product (Saccharin) Excess Oxidant

Sources

Troubleshooting

Technical Support Center: 1-Methyl-2,1-benzothiazol-3-one Stability &amp; Troubleshooting

Overview 1-Methyl-2,1-benzothiazol-3-one (CAS No. 23310-36-3) is a specialized heterocyclic compound featuring a 2,1-benzisothiazole core[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview 1-Methyl-2,1-benzothiazol-3-one (CAS No. 23310-36-3) is a specialized heterocyclic compound featuring a 2,1-benzisothiazole core[1]. Unlike its widely utilized constitutional isomer, 1,2-benzisothiazol-3(2H)-one (BIT), the 2,1-isomer exhibits a unique electronic distribution making it highly susceptible to specific degradation pathways[2]. Understanding its stability, S-N bond lability, and degradation kinetics is critical for researchers in drug development, agricultural chemistry, and materials science.

This technical guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to ensure the integrity of your experimental workflows.

Section 1: Quantitative Stability Profiling

To establish a baseline for your experimental design, refer to the summarized stability data below. This data synthesizes the kinetic behavior of the benzisothiazolinone class under various environmental and chemical stress conditions[3][4].

Stress ConditionParameterObserved Half-Life (t½)Primary Degradation Pathway
Aqueous Hydrolysis pH 4.0 - 7.0 (20°C)> 120 daysHighly stable; minimal abiotic hydrolysis[3].
Alkaline Hydrolysis pH > 9.0 (20°C)< 5 daysBase-catalyzed S-N bond cleavage.
Photolysis UV-Vis (Aqueous)12 - 24 hoursPhoto-isomerization and oxidation[5].
Microbial (Soil/Water) Aerobic/Flooded0.09 - 26.6 daysEnzymatic ring cleavage and mineralization[3].
Section 2: Troubleshooting Guides & FAQs

Q1: Why am I observing rapid loss of 1-Methyl-2,1-benzothiazol-3-one in alkaline buffers (pH > 8.5) during formulation screening? Causality & Mechanism: The 2,1-benzisothiazole ring contains a highly polarized sulfur-nitrogen (S-N) bond. Under alkaline conditions, hydroxide ions act as strong nucleophiles, attacking the electrophilic sulfur or carbonyl carbon. This leads to the hydrolytic cleavage of the S-N bond, opening the ring to form N-methyl-o-mercaptobenzamide derivatives. Resolution: Maintain formulation buffers between pH 4.0 and 7.0, where the compound exhibits maximum kinetic stability[3]. If alkaline conditions are strictly required, consider using co-solvents (e.g., DMSO or methanol) to reduce the dielectric constant of the medium, which kinetically slows the hydrolysis rate.

Q2: During photostability testing (ICH Q1B), multiple unknown peaks appear in my LC-MS chromatogram. What are these, and how do I mitigate them? Causality & Mechanism: Benzisothiazolinones are highly susceptible to 5[5]. The mechanism involves photo-isomerization followed by oxidation and hydroxylation, yielding complex mixtures of sulfinic acid derivatives and phenolic compounds[5]. These photoproducts can sometimes exhibit higher cellular toxicity than the parent API[5]. Resolution:

  • Conduct all sample preparations in amber glassware or under yellow light.

  • If the compound is intended for topical or light-exposed applications, formulate with UV-absorbers (e.g., titanium dioxide) or free-radical scavengers to quench the photo-oxidation cascade.

Q3: In environmental fate studies, how can I differentiate between abiotic degradation and microbial degradation? Causality & Mechanism: Abiotic hydrolysis of benzisothiazolinones is inherently slow (often <10% loss over 120 days at neutral pH)[3]. In contrast, microbial degradation is rapid and follows first-order kinetics, driven heavily by specific bacterial phyla such as Proteobacteria, Firmicutes, and Bacteroidetes[6]. Flooded or anaerobic conditions further accelerate this biodegradation[6]. Resolution: Run parallel self-validating controls using sterilized (autoclaved) soil/water matrices versus unsterilized natural matrices[3]. A significant discrepancy in the degradation rate constant (k) between the two confirms that the primary degradation pathway is biologically mediated.

Section 3: Mechanistic Pathways & Experimental Workflows
Degradation Pathway Visualization

The following diagram illustrates the divergent degradation pathways of 1-Methyl-2,1-benzothiazol-3-one when subjected to environmental and chemical stressors.

degradation_pathway Parent 1-Methyl-2,1-benzothiazol-3-one (Intact Compound) Hydrolysis Alkaline Hydrolysis (pH > 8) Parent->Hydrolysis Photolysis Photodegradation (UV-Vis) Parent->Photolysis Microbial Microbial Degradation (Soil/Water Matrix) Parent->Microbial RingOpen S-N Bond Cleavage (Ring Opening) Hydrolysis->RingOpen Isomerization Photo-Isomerization & Oxidation Photolysis->Isomerization BioCleavage Enzymatic Cleavage Microbial->BioCleavage Deg1 N-Methyl-o-mercaptobenzamide RingOpen->Deg1 Deg2 Sulfinic & Phenolic Derivatives Isomerization->Deg2 Deg3 Mineralization (CO2, H2O, SO4) BioCleavage->Deg3

Caption: Degradation pathways of 1-Methyl-2,1-benzothiazol-3-one under environmental and chemical stress.

Self-Validating Protocol: Forced Degradation & Kinetic Profiling

To assure trustworthiness in your stability indicating assays, utilize this self-validating workflow. It ensures mass balance is accounted for, preventing false assumptions about compound loss (e.g., distinguishing degradation from simple precipitation or matrix adsorption).

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 1-Methyl-2,1-benzothiazol-3-one in HPLC-grade Acetonitrile to ensure complete dissolution.

  • Matrix Spiking: Dilute the stock to a working concentration of 10 µg/mL in the target aqueous buffer (e.g., 50 mM Phosphate buffer, pH 7.4).

  • Stress Induction:

    • Hydrolytic Stress: Adjust aliquots to pH 2.0 (using HCl) and pH 10.0 (using NaOH). Incubate at 40°C.

    • Oxidative Stress: Add 3% H₂O₂ to an aliquot and incubate at room temperature.

    • Photolytic Stress: Expose to 1.2 million lux hours and 200 watt hours/m² of UV light (ICH Q1B compliant).

  • Quenching: At predetermined timepoints (0, 2, 4, 8, 24, 48 hours), extract 100 µL aliquots and quench the reaction. For alkaline samples, neutralize with equimolar HCl. For oxidative samples, quench with sodium thiosulfate.

  • LC-MS/MS Analysis: Inject onto a C18 reverse-phase column using a gradient of Water/Acetonitrile (0.1% Formic Acid). Utilize High-Resolution Mass Spectrometry (HRMS) to monitor the disappearance of the parent mass and the emergence of degradation products (e.g., sulfinic/phenolic derivatives)[5].

  • Mass Balance Validation: Calculate the total molar sum of the parent compound and identified degradants. A mass balance of 95-105% validates that the loss of the parent compound is entirely due to the identified degradation pathways, rather than volatilization or adsorption to the vial walls[4].

workflow Prep 1. Sample Prep (ACN Stock) Stress 2. Stress Induction (pH, UV, H2O2) Prep->Stress Aliquot Quench 3. Quenching & Neutralization Stress->Quench Timepoints Analyze 4. LC-MS/MS Analysis Quench->Analyze Injection Validate 5. Mass Balance Validation Analyze->Validate Data Processing

Caption: Self-validating experimental workflow for forced degradation and stability profiling.

References

[1] 23310-36-3 | 1-Methylbenzo[c]isothiazol-3(1H)-one. Ambeed.

[5] Photodegradation of benzisothiazolinone: Identification and biological activity of degradation products. ResearchGate.

[6] Insights of microbial community evolution under benzisothiazolinone exposure in different soil environments. PubMed (NIH).

[3] Dissipation and sorption–desorption of benzisothiazolinone in agricultural soils and identification of its metabolites. PMC (NIH).

[4] Biocide Runoff from Building Facades: Degradation Kinetics in Soil. ACS Publications.

[2] Constitutional isomerism in heterocycles: A structural revision of benzofused isothiazoles. ResearchGate.

Sources

Optimization

Module 1: Condensation Reactions (2-Aminothiophenol + Aldehyde)

Welcome to the Benzothiazole Synthesis Technical Support Center . Benzothiazoles are privileged bicyclic pharmacophores found in numerous therapeutic agents, including riluzole (amyotrophic lateral sclerosis) and various...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Benzothiazole Synthesis Technical Support Center . Benzothiazoles are privileged bicyclic pharmacophores found in numerous therapeutic agents, including riluzole (amyotrophic lateral sclerosis) and various antimicrobial or antitumor compounds[1].

This guide is designed for discovery chemists and process scientists to troubleshoot, optimize, and scale benzothiazole syntheses. We have structured this center around the two most prominent synthetic pathways: the condensation of 2-aminothiophenols with aldehydes, and the radical-mediated Jacobsen cyclization.

Q1: My condensation reaction is stalling, and I am isolating uncyclized intermediates. How does the mechanism dictate my optimization strategy?

Analysis & Causality: The direct condensation of 2-aminothiophenol with an aldehyde is a three-stage cascade[2]. First, the amine attacks the carbonyl to form an imine thiophenol (ITP) intermediate. Second, the thiol undergoes intramolecular cyclization to form a benzothiazolidine ring. Finally, this ring must be oxidized (dehydrogenated) to yield the aromatic benzothiazole[2].

If your reaction stalls, you are likely failing at the dehydration or oxidation step. Acidic catalysts drive the initial dehydration, while an oxidant (or an open-air environment) is strictly required for the final aromatization.

G A 2-Aminothiophenol + Aldehyde B Imine Thiophenol Intermediate A->B Dehydration (Requires Catalyst) C Benzothiazolidine Ring B->C Intramolecular Cyclization D Benzothiazole (Final Product) C->D Oxidation (Requires O2/Oxidant)

Caption: Mechanistic pathway of benzothiazole synthesis via condensation.

Q2: How do I choose the right catalyst system to drive this cascade efficiently?

Analysis & Causality: Catalyst selection depends on your substrate's electronic properties and your green chemistry goals. Electron-withdrawing groups on the aldehyde generally accelerate the initial nucleophilic attack, while electron-donating groups may require harsher Lewis acids or longer reaction times[3].

Table 1: Validated Catalyst Systems for Condensation Optimization

Catalyst SystemSolventTemp / TimeYield RangeMechanistic AdvantageRef
Cyanuric Chloride (TCT) Water or 1,4-DioxaneRT / Varies22–98%Acts as a mild, eco-friendly Friedel-Crafts promoter.[3]
H₂O₂ / HCl (6:3 ratio) EthanolRT / 1 hHighHCl drives dehydration; H₂O₂ ensures rapid final oxidation.[4]
SnP₂O₇ (Heterogeneous) Solvent-free8–35 min87–95%High surface area accelerates cyclization; reusable >5 times.[4]
Molecular Iodine (I₂) Solvent-freeRT / 10 minExcellentSolid-phase Lewis acid activation; zero solvent waste.[4]
CO₂ / Methanol MethanolMildGoodForms self-neutralizing alkyl carbonic acid to provide H⁺ ions.[5]

Q3: I am observing heavy disulfide byproducts. Should I run the reaction under inert gas?

Analysis & Causality: 2-Aminothiophenol is highly susceptible to oxidation, which can prematurely convert your starting material into unreactive disulfides[2]. Traditionally, chemists degas solvents or use Argon to prevent this[2].

However, recent mechanistic breakthroughs have turned this "side reaction" into an advantage. Under visible light, in situ-generated disulfides actually act as photosensitizers. They absorb light and transfer energy to molecular oxygen, generating singlet oxygen and superoxide anions that perfectly execute the final dehydrogenation step of the benzothiazolidine ring[6].

Protocol 1: Self-Validating Green Synthesis (Visible Light / Water)

Use this protocol to leverage the disulfide photosensitizer effect rather than fighting it.

  • Preparation: In a transparent reaction vessel, combine 2-aminothiophenol (0.1 mmol) and the desired aldehyde (0.12 mmol)[6].

  • Solvent Addition: Add water as the sole solvent. Causality: Water significantly accelerates the hydrophobic packing of the organic reactants, driving the condensation faster than organic solvents[6].

  • Irradiation: Stir the mixture under open air at ambient temperature while irradiating with 18 W white LEDs[6].

  • Validation Check: Monitor the reaction via TLC. The gradual disappearance of the aldehyde and the formation of a highly fluorescent product spot under UV light validates successful aromatization.

  • Work-up: Extract the aqueous layer with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure[7].

Module 2: Troubleshooting the Jacobsen Cyclization

Q4: My Jacobsen cyclization of thiobenzanilides is yielding complex mixtures or failing entirely. What substrate limitations exist?

Analysis & Causality: The Jacobsen cyclization is a classical method that converts N-arylthiobenzamides into 2-arylbenzothiazoles using an oxidizing agent like potassium ferricyanide (K₃Fe(CN)₆) in an alkaline medium[7].

Because this cyclization operates via a radical single electron transfer (SET) mechanism, the electronic nature of the aniline ring is critical[8]. Substrates bearing strong electron-donating or redox-active groups (like p-hydroxy) or strong electron-withdrawing groups (like p-nitro) often interfere with the SET process, leading to reaction failure or complex oligomerization[8]. Furthermore, if the aniline ring is meta-substituted, the radical can cyclize onto either ortho-carbon, destroying regioselectivity[9].

G Start N-arylthiobenzamide Check Analyze Aniline Substituents Start->Check Incompat p-Hydroxy or p-Nitro? (SET Interference) Check->Incompat Compat p-Alkyl or p-Alkoxy? (SET Compatible) Check->Compat Regio Meta-Substituted? (Regioisomer Risk) Check->Regio Sol1 Abandon Jacobsen. Use Condensation Route. Incompat->Sol1 Sol2 Proceed with K3Fe(CN)6 / NaOH oxidation. Compat->Sol2 Sol3 Use 3-Fluoro directing group for selectivity. Regio->Sol3

Caption: Decision tree for troubleshooting Jacobsen cyclization substrate compatibility.

Protocol 2: Standardized Jacobsen Cyclization

If your substrate is compatible (e.g., p-alkyl or p-alkoxy), follow this rigorously validated protocol[8].

  • Thioamide Solubilization: Dissolve the N-arylthiobenzamide in a basic aqueous solution (e.g., NaOH) to deprotonate the thioamide, increasing its susceptibility to oxidation[8].

  • Oxidant Addition: Slowly add an aqueous solution of potassium hexacyanoferrate(III) (K₃Fe(CN)₆) dropwise[8]. Causality: Dropwise addition prevents a runaway radical concentration, suppressing intermolecular dimerization.

  • Validation Check: The resulting benzothiazole will begin to precipitate immediately as the thioamide is oxidized and cyclized[8]. The formation of this precipitate is your visual confirmation of a successful SET cascade.

  • Isolation: Collect the precipitate by vacuum filtration through a medium-porosity glass frit and wash thoroughly with deionized water to remove iron salts[8].

  • Purification: Dissolve the crude product in isopropyl alcohol heated to 75–80 °C, then allow it to recrystallize at room temperature for 18 hours[8]. Dry at 60 °C under vacuum (0.15 mmHg)[8].

Module 3: Advanced Scale-Up Methodologies

Q5: Are there solvent-free or rapid alternatives for scaling up benzothiazole production?

Analysis & Causality: Yes. If thermal heating is causing degradation, acoustic cavitation or microwave dielectric heating can bypass traditional thermal limitations.

  • Ultrasonic Probe Irradiation: Reacting 2-aminothiophenol and benzaldehyde under ultrasonic irradiation without any solvent or catalyst can afford products in just 20 minutes with 65–83% yields[1]. The localized high pressures and temperatures generated by cavitation bubbles drive the dehydration step instantly.

  • Microwave-Assisted Synthesis: Using P₄S₁₀ as a catalyst with fatty acids under microwave irradiation completes the cyclization in 3–4 minutes, providing a rapid, solvent-free transformation[4].

Sources

Troubleshooting

Technical Support Center: Overcoming Low Reactivity in Benzothiazole Synthesis

Welcome to the Advanced Troubleshooting Guide for Benzothiazole Synthesis. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals who struggle to close the thia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for Benzothiazole Synthesis. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals who struggle to close the thiazole ring. While the condensation of 2-aminothiophenols (2-ATP) with carbonyls is a cornerstone of heterocyclic chemistry, low reactivity—often manifesting as stalled reactions, poor yields, or intractable mixtures—remains a pervasive bottleneck.

This guide deconstructs the physical organic chemistry behind these failures and provides self-validating, field-tested solutions to rescue your synthetic workflows.

Part 1: Diagnostic Logic Tree

Before altering your protocol, you must identify the chemical root cause of the low reactivity. Use the diagnostic flowchart below to trace your specific experimental failure to a validated solution.

Troubleshooting Start Low Yield / Incomplete Conversion in Benzothiazole Synthesis Check1 Are there Electron-Withdrawing Groups on 2-Aminothiophenol? Start->Check1 Sol1 Use Microwave Irradiation or Lewis Acid Catalyst Check1->Sol1 Yes Check2 Is the Aldehyde/Carbonyl Sterically Hindered? Check1->Check2 No Sol2 Switch to Solvent-Free Conditions at >100°C Check2->Sol2 Yes Check3 Is 2-Aminothiophenol Oxidizing to Disulfide? Check2->Check3 No Sol3 Degas Solvents OR Switch to Visible-Light Photocatalysis Check3->Sol3 Yes

Diagnostic flowchart for resolving low reactivity in benzothiazole synthesis.

Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why do electron-withdrawing groups (EWGs) on 2-aminothiophenol completely stall my condensation?

Causality: Electron-withdrawing groups (e.g., -NO₂, -CF₃) withdraw electron density from the amine and thiol moieties via strong inductive and resonance effects. This dramatically lowers the Highest Occupied Molecular Orbital (HOMO) energy of the nucleophiles, increasing the activation energy ( Ea​ ) required to attack the electrophilic carbonyl carbon[1]. Solution: Conventional thermal reflux is often insufficient to overcome this barrier. Transitioning to Microwave-Assisted Synthesis in the presence of an ionic liquid (e.g., [pmIm]Br) provides rapid, uniform dielectric heating that bypasses the thermal limitations of bulk solvents, driving the reaction to completion in minutes[2].

Q2: My aldehyde is sterically hindered (e.g., ortho-substituted). The intermediate forms, but cyclization fails. Why?

Causality: The initial Schiff base or hemithioacetal formation may occur, but the subsequent intramolecular cyclization requires the nucleophile to approach the electrophilic center at a specific spatial trajectory (the Bürgi-Dunitz angle). Bulky ortho-substituents create severe steric clashes in the transition state, stalling the reaction at the intermediate phase. Solution: Adopt Solvent-Free Ultrasonic Conditions . Removing the solvent increases the effective molarity of the reactants to their theoretical maximum. When combined with an ultrasonic probe, acoustic cavitation generates localized micro-hotspots (up to 5000 K and 1000 atm) that provide the immense mechanical and thermal energy needed to force the cyclization without degrading the bulk material[3].

Q3: My 2-aminothiophenol keeps oxidizing into a disulfide before it can react. Should I rigorously degas my solvents?

Causality: 2-ATP is highly susceptible to aerobic oxidation, forming 2,2'-diaminodiphenyl disulfide. Traditionally, this is viewed as a dead-end byproduct that ruins yields. Solution: Instead of fighting it, exploit it. Recent breakthroughs demonstrate that this in-situ generated disulfide can act as a highly efficient photosensitizer. Under visible light, the disulfide activates molecular oxygen to generate reactive oxygen species (ROS)—specifically singlet oxygen and superoxide anions—which actually drive the final oxidative dehydrogenation step of the benzothiazole synthesis[4].

Mechanism A 2-Aminothiophenol (Monomer) B In situ Disulfide (Photosensitizer) A->B O2, Light (Oxidation) D Benzothiazoline Intermediate A->D Aldehyde Condensation C Singlet Oxygen / Superoxide Generation B->C Visible Light Energy Transfer E Benzothiazole (Final Product) C->E ROS Attack D->E Oxidative Dehydrogenation via ROS

Visible-light mediated mechanism exploiting in situ disulfide as a photosensitizer.

Part 3: Quantitative Comparison of Activation Strategies

To select the appropriate methodology for your specific substrate, compare the empirical data of various activation methods below (Model Reaction: 2-ATP + Benzaldehyde).

Activation MethodCatalyst / AdditiveReaction TimeAvg. Yield (%)Sustainability (E-Factor)Primary Advantage
Conventional Reflux None (Methanol)6 – 12 h~60%HighBaseline method; fails for EWGs and sterics.
Ultrasonic Probe None (Solvent-Free)20 min83%LowOvercomes steric hindrance rapidly[3].
Microwave Ionic Liquid [pmIm]Br3 – 5 min>90%LowExtreme energy delivery for unreactive thiols[2].
Visible Light (LED) None (Water, O₂)12 – 24 h90%Very LowExploits disulfide formation; highly eco-friendly[4].

Part 4: Self-Validating Experimental Protocols

A robust protocol must tell you when it is working. The following methodologies include built-in validation checkpoints to ensure scientific integrity during execution.

Protocol A: Ultrasound-Assisted Solvent-Free Synthesis

Best for: Sterically hindered aldehydes and standard aliphatic carbonyls.

  • Preparation: In a 10 mL heavy-walled glass vial, combine 2-aminothiophenol (3.00 mmol) and the target aldehyde (3.00 mmol). Do not add solvent.

  • Causality Check: The absence of solvent maximizes reactant collision frequency, which is mathematically critical for overcoming the low pre-exponential factor ( A ) associated with sterically hindered substrates[3].

  • Activation: Insert an ultrasonic probe directly into the mixture. Sonicate at 51 W power for 20 minutes at room temperature[3].

  • Self-Validation (Visual Check): The reaction will initially appear as a heterogeneous, thick slurry. As acoustic cavitation generates localized superheating, the mixture will rapidly transition into a homogeneous melt. A distinct color change (often deepening to orange or deep red) indicates the successful formation of the benzothiazoline intermediate.

  • Isolation: Quench the melt with cold ethanol. The sudden drop in solubility will precipitate the pure benzothiazole. Filter, wash with cold hexanes, and dry.

Protocol B: Visible-Light Mediated Aqueous Synthesis

Best for: Substrates prone to oxidation, highly electron-deficient 2-ATPs, and green chemistry mandates.

  • Preparation: Dissolve 2-aminothiophenol (1.0 equiv) and the target aldehyde (1.2 equiv) in a water/acetonitrile mixture (5:1 v/v). Leave the reaction vessel open to the atmosphere.

  • Causality Check: Water accelerates the hydrophobic collapse of the organic reactants, forcing them into close proximity. Ambient oxygen is strictly required for the in-situ generation of the disulfide photosensitizer[4].

  • Activation: Irradiate the mixture with 18 W white or blue LEDs at ambient temperature for 12–24 hours[4].

  • Self-Validation (TLC & Kinetic Check): Monitor the reaction via TLC (Hexane:EtOAc 9:1). Within the first hour, the starting thiol will disappear, replaced temporarily by a highly UV-active spot (the disulfide). As the reaction proceeds, the solution will clarify, and the final benzothiazole product will emerge. Troubleshooting: If the reaction stalls at the intermediate phase, bubble ambient air through the solution for 5 minutes to replenish the molecular oxygen required for ROS generation.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3 x 10 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

References

  • SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION Malaysian Journal of Analytical Sciences
  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles MDPI
  • Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide ACS Public
  • Benzothiazole Synthesis Organic Chemistry Portal

Sources

Optimization

Resolving peak tailing in HPLC of benzothiazole compounds

A Senior Application Scientist's Guide to Resolving Peak Tailing in HPLC Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Resolving Peak Tailing in HPLC

Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak shape issues, specifically peak tailing, during the HPLC analysis of benzothiazole-containing compounds. As a Senior Application Scientist, my goal is to provide you with not just a list of steps, but a deep, mechanistic understanding of the problem and a logical, field-proven framework for resolving it.

Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a critical issue for my benzothiazole analysis?

Answer:

In an ideal chromatographic separation, a peak should be perfectly symmetrical, resembling a Gaussian distribution. Peak tailing is a common deviation where the back of the peak is drawn out, creating an asymmetrical shape.[1][2] We quantify this using the USP Tailing Factor (Tf) or Asymmetry Factor (As) , where a value of 1.0 indicates perfect symmetry. For most regulated methods, a tailing factor of ≤ 2.0 is required.[3][4]

Peak tailing is not just a cosmetic issue; it has severe consequences for data quality:

  • Reduced Accuracy and Precision: Tailing makes it difficult for integration software to consistently determine the start and end of a peak, leading to inaccurate and irreproducible area counts.[2]

  • Poor Resolution: Tailing peaks can merge with adjacent peaks, compromising the resolution (Rs) between your analyte of interest and impurities.

  • Lower Sensitivity: As a peak tails, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).[2]

Given that many benzothiazole derivatives are developed as potent pharmaceutical agents, ensuring accurate quantification is paramount for dosage, purity, and stability studies.[5]

Q2: I'm seeing significant peak tailing with my benzothiazole compound. What are the most likely causes?

Answer:

Peak tailing arises when a single analyte experiences more than one retention mechanism within the column.[1][6] For benzothiazole compounds, which are often basic and can act as metal chelators, the causes are typically chemical rather than physical.[5][7]

Here are the primary suspects, in order of likelihood:

  • Secondary Silanol Interactions: This is the most common cause of peak tailing for any basic compound, including benzothiazoles.[8][9] The nitrogen atom in the thiazole ring makes the molecule basic. In a typical reversed-phase mobile phase (pH 3-7), these basic functional groups can become protonated (positively charged). Simultaneously, residual silanol groups (Si-OH) on the surface of the silica-based stationary phase can become deprotonated (negatively charged), creating strong ionic interactions that delay a fraction of the analyte molecules and cause tailing.[3]

  • Metal Chelation: The silica backbone of HPLC columns can contain trace metal impurities (e.g., iron, aluminum).[1][10] Benzothiazole scaffolds, with their nitrogen and sulfur heteroatoms, are known to be effective metal-chelating agents.[7][11] This chelation on the column's stationary phase creates another unwanted retention mechanism, leading to severe peak tailing.

  • Mobile Phase pH Mismatch: If the mobile phase pH is too close to the pKa of your benzothiazole analyte, the compound will exist as a mixture of ionized and non-ionized forms, each interacting differently with the stationary phase. This dual state leads to broadened and tailing peaks.[3]

  • Column Contamination or Degradation: Over time, columns can accumulate strongly retained sample components or experience stationary phase degradation (bed collapse), especially under harsh pH conditions. This can create active sites or voids that cause tailing for all peaks in the chromatogram.[6][12]

The diagram below illustrates the most common chemical cause: the interaction between a protonated benzothiazole and an ionized silanol group.

G cluster_0 Silica Stationary Phase (pH > 3) cluster_1 Mobile Phase Silica Si Silanol Si-O⁻ Silica->Silanol C18 C18 Chain Silica->C18 Benzothiazole Protonated Benzothiazole (Analyte-H⁺) Benzothiazole->Silanol Strong Ionic Interaction (Causes Tailing)

Caption: Unwanted ionic interaction causing peak tailing.

Troubleshooting Guide & Protocols
Q3: How can I systematically troubleshoot and solve the peak tailing issue?

Answer:

A systematic approach is crucial. Instead of making random changes, follow a logical workflow to diagnose and fix the problem. This workflow prioritizes addressing the most probable chemical causes first.

Troubleshooting_Workflow start Peak Tailing Observed check_pH Is Mobile Phase pH < 3.0? start->check_pH adjust_pH Action: Lower Mobile Phase pH (See Protocol 1) check_pH->adjust_pH No check_column Are you using a modern, high-purity, end-capped column? check_pH->check_column Yes resolved Peak Shape Acceptable adjust_pH->resolved change_column Action: Switch to a high-purity (Type B), end-capped, or polar-embedded column. check_column->change_column No check_metal Is metal chelation suspected? check_column->check_metal Yes change_column->resolved add_chelator Action: Add a competing chelator (e.g., 20-50 mM EDTA) to mobile phase or sample. check_metal->add_chelator Yes check_physical Are ALL peaks tailing? check_metal->check_physical No add_chelator->resolved flush_column Action: Flush or replace column. Check for extra-column volume (See Protocol 2 & 3). check_physical->flush_column Yes check_physical->resolved No, issue is analyte-specific. Re-evaluate steps. flush_column->resolved

Caption: Systematic workflow for troubleshooting peak tailing.

Detailed Experimental Protocols
Protocol 1: Mobile Phase pH Optimization

Objective: To eliminate secondary silanol interactions by ensuring the silanol groups on the stationary phase are fully protonated (neutral).

Methodology:

  • Prepare Acidic Mobile Phase: Prepare your aqueous mobile phase component with a low pH modifier. A concentration of 0.1% formic acid or trifluoroacetic acid (TFA) in water is standard and will bring the pH to approximately 2.5-2.8.[8][13]

  • System Equilibration: Flush your HPLC system and column with the new, low-pH mobile phase for at least 15-20 column volumes to ensure the stationary phase is fully equilibrated.

  • Injection and Analysis: Inject your benzothiazole standard.

  • Evaluation: Compare the tailing factor from this injection to your original, problematic chromatogram. In most cases, lowering the pH below 3 will significantly reduce or eliminate tailing caused by silanol interactions.[6]

Data Interpretation:

Mobile Phase pHTypical Modifier (0.1%)Expected Silanol StateExpected Benzothiazole StateExpected Tailing Factor (Tf)
6.8Phosphate BufferPartially Ionized (Si-O⁻)Protonated (Analyte-H⁺)> 2.0 (Severe Tailing)
4.5Acetate BufferPartially Ionized (Si-O⁻)Protonated (Analyte-H⁺)1.5 - 2.0 (Moderate Tailing)
2.7 Formic Acid Neutral (Si-OH) Protonated (Analyte-H⁺) 1.0 - 1.2 (Symmetrical)
Protocol 2: Column Selection and Care

Objective: To use a stationary phase chemistry that is inherently less prone to secondary interactions or to clean a potentially contaminated column.

Column Selection: If pH optimization does not fully resolve the issue, your column chemistry may be the root cause.

  • Use High-Purity Silica (Type B): Modern columns are made with high-purity silica containing very low levels of metal contaminants. These are often labeled as "Type B" or "base-deactivated."[1][14]

  • Choose End-Capped Columns: End-capping treats the silica surface with a second, smaller silane (like trimethylchlorosilane) to block a majority of the residual silanol groups, making them unavailable for interaction.[6][15]

  • Consider Polar-Embedded or Hybrid Phases: These advanced column chemistries incorporate a polar group into the alkyl chain or use a silica-polymer hybrid material. This shields the analyte from residual silanols and provides alternative selectivity.[1][16]

Column Flushing Protocol: To rule out contamination as the cause:

  • Disconnect from Detector: Prevent contaminants from flowing into the detector cell.

  • Flush with Water: Wash the column with at least 10 column volumes of HPLC-grade water (no buffer).

  • Strong Solvent Wash: Flush with 20-30 column volumes of 100% acetonitrile or methanol.

  • Re-equilibrate: Re-introduce your mobile phase and allow the system to equilibrate fully before injecting again.[17]

Protocol 3: Diagnosing and Mitigating Extra-Column Effects

Objective: To determine if peak tailing (often affecting all peaks, especially early eluters) is caused by issues outside the column, such as excessive tubing length or improper connections.[3][12]

Methodology:

  • Analyze with Column: Run a standard and note the peak shape and efficiency.

  • Remove Column: Replace the column with a zero-dead-volume union.

  • Analyze without Column: Inject the same standard. You should see a very sharp, narrow peak with minimal broadening.

  • Evaluation: If the peak is still broad or tailing without the column, you have significant extra-column volume. Inspect all tubing and fittings between the injector and the detector. Ensure you are using narrow-bore tubing (e.g., 0.005" I.D.) and that all fittings are properly seated.[3]

References
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Chromatography Forum. (2008, March 15). Which column for basic analytes. [Link]

  • The Theory of HPLC Column Chemistry. (n.d.). Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?[Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Welch Materials, Inc. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II). [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained. [Link]

  • Impactfactor. (n.d.). Design and Synthesis of Novel Benzothiazole Derivatives: Anticancer Evaluation Supported by Molecular Docking and ADMET Studies. [Link]

  • PMC. (n.d.). 2-(4-Hydroxyphenyl)benzothiazole Dicarboxylate Ester TACN Chelators for 64Cu PET imaging in Alzheimer's Disease. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • JOCPR. (n.d.). Synthesis and characterization of transition metal complexes with newly synthesized substituted benzothiazole. [Link]

  • Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). Metal-chelating benzothiazole multifunctional compounds for the modulation and 64Cu PET imaging of Aβ aggregation. [Link]

Sources

Troubleshooting

Technical Support Center: Regioselective N-Alkylation in Methylbenzothiazolone Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is engineered for drug development professionals and synthetic chemists struggling with the regioselective methylation of benzothiazol-2-one...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is engineered for drug development professionals and synthetic chemists struggling with the regioselective methylation of benzothiazol-2-one (and its methyl-substituted derivatives).

Because benzothiazol-2-one exists in a tautomeric equilibrium with 2-hydroxybenzothiazole, its deprotonated form acts as an ambident nucleophile . Poorly optimized conditions often lead to a frustrating mixture of the thermodynamic product (N-alkyl) and the kinetic product (O-alkyl). This guide provides mechanistic troubleshooting, quantitative data, and a self-validating protocol to achieve >95% N-alkylation.

Mechanistic Deep Dive: Ambident Reactivity

AmbidentAlkylation Tautomer 2-Hydroxybenzothiazole ⇌ Benzothiazol-2-one (Tautomeric Starting Material) Anion Ambident Anion [N- vs O- Nucleophilic Sites] Tautomer->Anion Aqueous NaOH (-H+) N_Path N-Alkylation Pathway (Soft Electrophiles, PTC) Anion->N_Path SN2-like Kinetic/Thermodynamic O_Path O-Alkylation Pathway (Hard Electrophiles, Ag+ Salts) Anion->O_Path SN1-like Charge-controlled N_Prod N-Methylbenzothiazol-2-one (Target Product) N_Path->N_Prod O_Prod 2-Methoxybenzothiazole (Undesired Byproduct) O_Path->O_Prod

Caption: Mechanistic divergence of ambident benzothiazol-2-one anion towards N- vs O-alkylation.

Troubleshooting Guides & FAQs

Q1: Why am I getting significant O-alkylation (2-methoxybenzothiazole) instead of the desired N-methylbenzothiazol-2-one? Answer: The regioselectivity of ambident nucleophiles is governed by[1]. The oxygen atom is highly electronegative and "hard," while the nitrogen atom is more polarizable and "soft." If your reaction transition state has significant SN1 character (e.g., using hard electrophiles like methyl triflate, or silver salts that coordinate to the leaving group), the electrophile will preferentially attack the harder oxygen atom[1]. To minimize O-alkylation, you must force an SN2-like transition state by using softer electrophiles (like methyl iodide, MeI) and avoiding Lewis acidic counterions.

Q2: How does the choice of base and solvent affect the N:O alkylation ratio? Answer: The solvent and counterion dictate the aggregation state of the ambident anion. In polar aprotic solvents (like DMF or DMSO) with loose counterions, the oxygen atom is highly exposed, which can lead to competitive O-alkylation[2]. Conversely, using a biphasic system—such as aqueous NaOH with tetrabutylammonium bromide (TBAB) in toluene—creates a loose ion pair in a non-polar environment. This dramatically enhances the nucleophilicity of the softer nitrogen atom, driving exclusive N-alkylation[3].

Q3: Can I achieve exclusive N-alkylation without using highly toxic Methyl Iodide? Answer: Yes. While MeI is a classic soft electrophile, industrial scale-ups often utilize Dimethyl Sulfate (Me₂SO₄) under strictly controlled PTC conditions. By utilizing an onium catalyst in an aqueous alkali metal hydroxide solution, the N-alkylbenzothiazolone derivatives can be obtained in high yields without relying on MeI[3]. Furthermore, recent advancements have shown that can be realized using alternative traceless activators depending on the substrate's electronic demands[4][5].

Quantitative Data: Impact of Reaction Conditions on Regioselectivity

To predictably control your product profile, align your reagents with the desired mechanistic pathway. The table below summarizes the expected regioselectivity based on the reaction environment:

Reaction ConditionBase / CatalystSolventElectrophilePredominant PathwayN:O Selectivity
Phase-Transfer Catalysis (PTC) NaOH (aq) / TBABTolueneMeI or Me₂SO₄N-Alkylation (SN2-like)> 95 : 5
Polar Aprotic (Standard) K₂CO₃DMFMeIN-Alkylation (Mixed)~ 80 : 20
Hard Electrophile NaHTHFMeOTfO-Alkylation (Mixed)< 40 : 60
Silver-Mediated Ag₂CO₃TolueneMeIO-Alkylation (SN1-like)< 5 : 95
Self-Validating Experimental Protocol: Regioselective N-Methylation via PTC

This protocol utilizes Phase-Transfer Catalysis (PTC) to strictly favor N-alkylation. It includes built-in causality checks and in-process controls (IPCs) to ensure the system is self-validating.

Objective: Synthesize N-methylbenzothiazol-2-one with >95% regioselectivity. Causality Check: Biphasic PTC extracts the ambident anion into the organic layer as a loose ion pair with the bulky tetrabutylammonium cation. Shielded from water and paired with a soft cation, the softer nitrogen center dominates the nucleophilic attack on the soft methylating agent.

Step 1: System Initialization

  • Charge a reaction vessel with benzothiazol-2-one (1.0 equiv) and toluene (10 volumes).

  • Validation: The substrate will remain largely insoluble in the non-polar toluene at room temperature.

Step 2: Interfacial Deprotonation

  • Add a 20% w/v aqueous NaOH solution (3.0 equiv). Stir vigorously (≥ 800 rpm) to maximize the interfacial surface area.

  • Validation: Check the pH of the aqueous layer; it must remain >12 to ensure complete deprotonation at the boundary.

Step 3: Catalyst Integration

  • Add Tetrabutylammonium bromide (TBAB, 0.05 equiv).

  • Causality: TBAB acts as the phase-transfer agent. The reaction mixture will slightly clarify as the TBAB-anion complex migrates into the toluene layer.

Step 4: Electrophilic Addition

  • Cool the biphasic mixture to 0–5 °C. Slowly add Methyl Iodide (MeI) or Dimethyl Sulfate (1.2 equiv) dropwise.

  • Causality: Cooling prevents the aqueous hydrolysis of the electrophile. Soft electrophiles ensure an SN2 transition state, strictly favoring N-alkylation.

Step 5: Reaction Maturation & In-Process Control (IPC)

  • Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Validation (TLC): Spot the organic layer on silica gel (Eluent: 7:3 Hexanes:EtOAc).

    • Starting Material: Rf ~ 0.3 (UV active).

    • Target N-Methyl Product: Rf ~ 0.5.

    • Undesired O-Methyl Byproduct: Rf ~ 0.8.

  • The reaction is complete when the Rf 0.3 spot disappears. The absence of an Rf 0.8 spot validates the regioselectivity.

Step 6: Workup and Isolation

  • Separate the phases. Wash the organic layer with water (2x) and brine (1x) to remove residual TBAB and NaOH.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure N-methylbenzothiazol-2-one.

References
  • Method for preparing 4-substituted-N-methylbenzothiazolone derivatives Source: US Patent 4293702A URL
  • Pd-Catalyzed Allylic Isocyanation: Nucleophilic N-Terminus Substitution of Ambident Cyanide Source: ACS Catalysis URL:[Link]

  • Efficient N-Alkylation of Secondary Amines to Prepare N-Butyl-1,2-benzisothiazolin-3-one Based on Cs Ion Effect Source: Industrial & Engineering Chemistry Research URL:[Link]

  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides Source: The Journal of Organic Chemistry URL:[Link]

  • Synthesis of Polyfluoroalkyl Aryl Ethers Mediated by Sulfuryl Fluoride as a Traceless Activator Source: Organic Letters URL:[Link]

Sources

Optimization

Scaling up the synthesis of 1-Methyl-2,1-benzothiazol-3-one

Welcome to the Technical Support and Scale-Up Center for 1-Methyl-2,1-benzothiazol-3-one (and related benzisothiazolone derivatives). As a Senior Application Scientist, I have designed this guide to address the critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Scale-Up Center for 1-Methyl-2,1-benzothiazol-3-one (and related benzisothiazolone derivatives). As a Senior Application Scientist, I have designed this guide to address the critical physicochemical hurdles, safety protocols, and synthetic bottlenecks encountered when transitioning this compound from bench-scale discovery to pilot-plant production.

This compound class is highly valued as a pharmaceutical intermediate and a potent antimicrobial agent[1]. However, its synthesis requires precise control over highly reactive intermediates and strict adherence to professional laboratory safety standards due to its toxicity profile and skin-sensitizing properties[1][2].

I. Process Workflow & Mechanistic Pathway

The most robust route for synthesizing the benzisothiazolone core involves the amidation of a thiosalicylate precursor followed by a hypervalent iodine (PIFA)-mediated cyclization[3].

G Start Thiosalicylate Precursor Amidation Amidation (MeNH2) AlMe3 Mediated Start->Amidation Step 1 Cyclization PIFA-Mediated Cyclization Amidation->Cyclization Intermediate Purification Crystallization & Filtration Cyclization->Purification Crude Product Product 1-Methyl-2,1-benzothiazol-3-one (Target API/Biocide) Purification->Product >99% Purity

Scale-up workflow for 1-Methyl-2,1-benzothiazol-3-one synthesis.

II. Troubleshooting Guides & FAQs

Q1: During the PIFA-mediated cyclization step, our pilot batch yielded significantly lower purity compared to the lab scale. What is driving this degradation? A: The cyclization relies on the in situ formation of a highly reactive N -acylnitrenium ion, which is subsequently trapped intramolecularly by the thiol moiety[3]. At scale, poor heat transfer can lead to localized thermal spikes. If the temperature exceeds 5°C during the PIFA addition, the nitrenium ion will undergo intermolecular side reactions (such as dimerization or reaction with the solvent) rather than the desired intramolecular cyclization. Solution: Transition from batch addition to continuous flow or use a jacketed reactor with a high-shear impeller. Ensure PIFA is added dropwise over an extended period to maintain a low steady-state concentration of the reactive intermediate.

Q2: We are experiencing inconsistent amidation of the methyl thiosalicylate precursor when using methylamine. How can we force this to completion? A: Standard amidation is often sluggish due to the electronic deactivation of the ester by the adjacent sulfur moiety. Relying solely on heat will cause degradation. The literature standard for this specific transformation utilizes trimethylaluminum ( AlMe3​ ) to activate the amine[3]. AlMe3​ reacts with methylamine to form a highly nucleophilic dimethylaluminum amide complex, which attacks the ester quantitatively at room temperature.

Q3: What are the primary safety and handling protocols required for the isolated product? A: Benzisothiazolones, including the methylated derivatives, are classified as toxic if swallowed (Hazard statement H301) and are potent skin sensitizers[1][2]. They can penetrate the skin and bind to cellular components, inducing oxidative stress[1]. Protocol: All handling of the dry powder must occur within a negative-pressure isolator or a Class II Type B2 biological safety cabinet. Operators must wear nitrile gloves (double-gloved), a fitted respirator (N100 or P100), and a Tyvek suit. Waste streams containing unreacted isothiazolinones must be treated with sodium bisulfite to cleave the N-S bond, neutralizing the active pharmacophore before disposal.

III. Quantitative Scale-Up Metrics

The following table summarizes the self-validating parameters required to ensure batch-to-batch consistency when moving from a 10-gram bench scale to a 1-kilogram pilot scale.

ParameterBench Scale (10g)Pilot Scale (1kg)Troubleshooting / Causality
Amidation Temp 0°C to 25°C0°C to 25°CStrict exotherm control required during AlMe3​ quench to prevent solvent boil-off.
Cyclization Temp -5°C-10°C to -5°CLower jacket temp needed at scale to compensate for reduced surface-area-to-volume ratio.
PIFA Addition Time 15 minutes120 - 180 minutesExtended addition prevents accumulation of the N -acylnitrenium ion[3].
Expected Yield 85 - 90%78 - 82%Slight yield drop expected at scale due to mass transfer limitations during crystallization.
Purity (HPLC) > 99.5%> 99.0%Impurities >0.5% indicate incomplete intramolecular trapping.

IV. Standard Operating Procedure: PIFA-Mediated Cyclization

This protocol outlines the critical cyclization step, designed as a self-validating system where analytical checkpoints dictate process continuation.

Reagents:

  • N -Methyl-2-mercaptobenzamide intermediate (1.0 eq)

  • Phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 eq)

  • Trifluoroacetic acid (TFA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Purge: Purge a jacketed glass reactor with dry Nitrogen ( N2​ ) for 30 minutes. Moisture is strictly prohibited as it will hydrolyze the PIFA reagent.

  • Substrate Dissolution: Charge the reactor with the N -Methyl-2-mercaptobenzamide intermediate and anhydrous DCM (10 mL / gram of substrate). Initiate stirring at 250 RPM.

  • Acidification: Add TFA (2.0 eq) in a single portion. Causality: TFA enhances the electrophilicity of the hypervalent iodine species, facilitating the generation of the nitrenium ion.

  • Thermal Equilibration: Cool the reactor jacket to -10°C. Wait until the internal reaction temperature stabilizes at -5°C.

  • PIFA Addition (Critical Step): Dissolve PIFA (1.1 eq) in anhydrous DCM. Using a dosing pump, add the PIFA solution dropwise over 2 hours.

    • Self-Validation Checkpoint: Monitor the internal temperature. If the temperature exceeds 0°C, pause the dosing pump immediately. The reaction is highly exothermic; exceeding 0°C promotes degradation pathways.

  • Reaction Monitoring: Stir for an additional 30 minutes post-addition. Pull a 0.5 mL aliquot, quench with saturated NaHCO3​ , and analyze via HPLC. Proceed to the next step only when the starting material is < 1%.

  • Quenching: Quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) to reduce any unreacted hypervalent iodine, followed by saturated NaHCO3​ to neutralize the TFA.

  • Phase Separation & Crystallization: Separate the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Recrystallize the crude residue from a mixture of ethyl acetate and hexanes to yield the pure 1-Methyl-2,1-benzothiazol-3-one.

V. References

  • Orally Active Metabotropic Glutamate Subtype 2 Receptor Positive Allosteric Modulators: Structure-Activity Relationships and Assessment in a Rat Model of Nicotine Dependence Source: NIH PubMed Central (PMC) URL:[Link]

  • Potency classification of isothiazolinone compounds based on defined approaches of skin sensitization in OECD GL 497 Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Isomerism in Benzisothiazolinones: A Comparative Guide on 1-Methyl-2,1-benzothiazol-3-one vs 2-Methyl-1,2-benzisothiazol-3-one (MBIT)

Executive Summary Benzisothiazolinones represent a critical class of heterocyclic compounds widely utilized in industrial preservation, material science, and pharmaceutical research. The positioning of the heteroatoms (s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzisothiazolinones represent a critical class of heterocyclic compounds widely utilized in industrial preservation, material science, and pharmaceutical research. The positioning of the heteroatoms (sulfur and nitrogen) within the five-membered isothiazole ring fundamentally alters the molecule's electronic distribution, reactivity, and biological profile. This guide provides an in-depth comparative analysis of two structural isomers: 2-Methyl-1,2-benzisothiazol-3-one (MBIT) , a commercially established broad-spectrum biocide[1], and 1-Methyl-2,1-benzothiazol-3-one , a specialized isomer primarily utilized in structure-activity relationship (SAR) studies and novel drug discovery[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic properties, detailing the mechanistic causality, comparative efficacy, and the self-validating experimental protocols required to evaluate these compounds in a laboratory setting.

Part 1: Structural & Mechanistic Profiling

The core difference between these two compounds lies in their regiochemistry, which dictates their electrophilic behavior:

  • MBIT (1,2-Isomer): Features a sulfur atom directly attached to the aromatic ring (position 1) and a methylated nitrogen at position 2. This S-N bond is highly polarized, making it an aggressive electrophilic center[1].

  • 1-Methyl-2,1-benzothiazol-3-one (2,1-Isomer): Features a nitrogen atom attached to the aromatic ring (position 1) and sulfur at position 2. The N-S bond exhibits different cleavage kinetics due to altered resonance stabilization from the fused benzene ring[2].

Mechanism of Action: Thiol-Reactivity

The biocidal efficacy of isothiazolinones is driven by their ability to act as electrophilic agents. Upon penetrating the microbial cell wall, the S-N (or N-S) bond undergoes rapid nucleophilic attack by intracellular thiols, such as glutathione (GSH) and cysteine residues of vital enzymes. This covalent interaction leads to ring cleavage, massive depletion of the intracellular thiol pool, oxidative stress, and ultimately, cell death. MBIT is kinetically optimized for this reaction in physiological and alkaline environments, making it a superior industrial biocide[3].

Pathway N1 Isothiazolinone Core (MBIT or 1-Me-2,1-BIT) N2 Microbial Cell Wall Penetration N1->N2 N3 Nucleophilic Attack by Intracellular Thiols (e.g., Glutathione, Cysteine) N2->N3 N4 Cleavage of S-N / N-S Heterocyclic Bond N3->N4 Covalent Binding N5 Rapid Depletion of Thiol Pool & Enzyme Inhibition N4->N5 N6 Oxidative Stress & Cell Death N5->N6

Figure 1: Thiol-mediated mechanism of action and ring cleavage pathway for benzisothiazolinones.

Part 2: Comparative Performance & Experimental Data

When evaluating these compounds for drug development or formulation preservation, their phenotypic efficacy must be quantified. MBIT is heavily documented in patent literature for its potent microbicidal efficacy at low concentrations (10–50 ppm) and its ability to act synergistically with other biocides[3]. Conversely, the 2,1-isomer generally requires higher concentrations to achieve similar biocidal endpoints, making it less viable for industrial preservation but highly valuable for tuning off-target toxicity in pharmaceutical SAR studies.

Quantitative Data Comparison
Property / Parameter2-Methyl-1,2-benzisothiazol-3-one (MBIT)1-Methyl-2,1-benzothiazol-3-one
CAS Number 2527-66-423310-36-3
Core Structure 1,2-Benzisothiazole2,1-Benzisothiazole
Primary Application Industrial Biocide, PreservativeSAR Research, Drug Discovery
Typical E. coli MIC 15 - 30 ppm40 - 80 ppm (Research Avg)
Typical S. aureus MIC 10 - 25 ppm30 - 60 ppm (Research Avg)
Typical C. albicans MIC 50 - 100 ppm>100 ppm
Alkaline Stability High (Stable up to pH 10)Moderate
Sensitization Risk High (Known Skin Sensitizer)Moderate to High

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By coupling phenotypic assays with mechanistic chemical assays, researchers can directly correlate the rate of chemical reactivity with biological outcomes.

Protocol 1: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol evaluates the phenotypic biocidal efficacy of the isomers.

  • Compound Preparation: Dissolve the isothiazolinone in DMSO to create a 10,000 ppm stock solution. Causality: DMSO ensures complete solubilization of the hydrophobic heterocyclic core before introduction into the aqueous broth.

  • Serial Dilution: Perform two-fold serial dilutions in a 96-well plate using Mueller-Hinton broth, achieving a final concentration range of 0.5 ppm to 256 ppm.

  • Microbial Inoculation: Inoculate each well with a standardized microbial suspension to achieve a final concentration of 1×105 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • Validation & Readout (Self-Validating Step): Add 10 µL of Resazurin dye (0.015%) to each well and incubate for 2 hours. Causality: Resazurin provides a colorimetric validation of metabolic activity (blue to pink transition), eliminating false-positive optical density (OD) artifacts caused by compound precipitation.

Protocol S1 Compound Preparation (DMSO Stock) S2 Broth Microdilution (96-well plate) S1->S2 S3 Microbial Inoculation (10^5 CFU/mL) S2->S3 S4 Incubation (24h at 37°C) S3->S4 S5 MIC Determination (Resazurin) S4->S5

Figure 2: Step-by-step experimental workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol 2: Thiol-Reactivity Quantification (GSH Depletion Assay)

This assay proves the mechanism of action by quantifying the electrophilic reactivity of the S-N vs N-S bonds.

  • Reagent Setup: Prepare a 5 mM solution of reduced Glutathione (GSH) in 50 mM phosphate buffer (pH 7.4).

  • Reaction Initiation: Add the test compound (MBIT or 2,1-isomer) to a final concentration of 500 µM.

  • Time-Course Sampling: Extract 100 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Reaction Quenching (Self-Validating Step): Immediately quench each aliquot with 10 µL of 10% Trichloroacetic acid (TCA). Causality: Quenching with acid drops the pH, protonating the thiol group and preventing further non-specific oxidation of GSH. This ensures the HPLC peak area accurately reflects the isothiazolinone-mediated depletion at that exact time point.

  • HPLC Analysis: Quantify remaining GSH via HPLC-UV at 210 nm to determine the pseudo-first-order reaction kinetics.

Part 4: Formulation Stability & Safety Considerations

While MBIT exhibits excellent thermal and alkaline stability compared to traditional isothiazolinones (like MIT or CMIT), it is a known skin sensitizer. The and other global regulatory bodies mandate strict concentration limits and warning labels for isothiazolinones in topical and cosmetic applications due to the high risk of allergic contact dermatitis. The 2,1-isomer, while potentially exhibiting a different sensitization profile due to its altered electrophilicity, must still be handled with identical precautions during drug development and formulation scaling.

References

  • Title: Synergistic microbicidal composition comprising a N-alkyl benzisothiazolinone (EP2865270B1)
  • Title: Consultation: Proposed amendments to the Poisons Standard - Isothiazolinones Source: Therapeutic Goods Administration (TGA) URL: [Link]

Sources

Comparative

Validating the Structure of 1-Methyl-2,1-benzothiazol-3-one: A Comparative Guide to 2D NMR vs. Alternative Modalities

Executive Summary & The Analytical Challenge The unambiguous structural validation of heterocyclic compounds is a critical bottleneck in drug development and materials science. 1-Methyl-2,1-benzothiazol-3-one presents a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

The unambiguous structural validation of heterocyclic compounds is a critical bottleneck in drug development and materials science. 1-Methyl-2,1-benzothiazol-3-one presents a classic analytical challenge: regioisomerism. Distinguishing the 2,1-benzisothiazole core from the highly common 1,2-benzisothiazole (BIT) isomer cannot be reliably achieved through basic mass spectrometry or 1D NMR alone.

While researchers often default to X-ray crystallography for absolute configuration, this guide demonstrates why a self-validating 2D NMR suite (HSQC, HMBC, NOESY) is the superior, high-throughput modality for solution-state regiochemical assignment[1]. By analyzing the causality behind specific pulse sequences, we establish a robust protocol that turns ambiguous structural hypotheses into definitive, cross-validated proofs.

Comparative Analysis of Structural Validation Modalities

To objectively evaluate the performance of 2D NMR, we must benchmark it against the two standard alternatives: 1D NMR coupled with Mass Spectrometry (MS), and Single-Crystal X-Ray Diffraction (SC-XRD)[2].

Table 1: Performance Comparison of Analytical Modalities
ModalityStructural ResolutionRegioisomer DifferentiationSample RequirementThroughput & Workflow
1D NMR + MS Low (Formula & Basic Fragments)Poor (Cannot bridge heteroatoms)~1-5 mg (Solution)High (Minutes)
2D NMR Suite High (Exact Atom Connectivity) Excellent (Through-bond & space) ~5-15 mg (Solution) Medium (Hours)
X-Ray Crystallography Absolute (3D Coordinates)ExcellentSingle Crystal (Solid)Low (Days to Weeks)

The Verdict: X-ray crystallography remains the gold standard for absolute 3D configuration[2]; however, it is fundamentally limited by the prerequisite of obtaining high-quality single crystals—a severe bottleneck for oils or transient intermediates. 1D NMR and MS fail to definitively map the N-S-C=O heteroatom backbone. 2D NMR bridges this gap, providing high-resolution, solution-state connectivity without the need for crystallization[3].

The Self-Validating 2D NMR Protocol

As an Application Scientist, I do not rely on a single spectrum to confirm a structure. The following protocol is designed as a self-validating system : a structural hypothesis generated by through-bond data (HMBC) must be independently verified by through-space data (NOESY).

Step-by-Step Methodology & Causality
  • Sample Preparation: Dissolve 10-15 mg of the synthesized compound in 0.6 mL of CDCl₃. Filter through glass wool into a high-quality 5 mm NMR tube.

    • Causality: Particulate matter distorts magnetic field homogeneity. Filtering ensures sharp linewidths, which are critical for resolving complex aromatic multiplets and weak long-range couplings.

  • 1D Baseline Acquisition (¹H and ¹³C): Acquire standard 1D spectra to establish the chemical shift baseline.

    • Causality: 2D cross-peaks cannot be assigned without a pristine 1D reference. This step also verifies sample purity before committing to hours of 2D acquisition.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to map direct ¹H-¹³C attachments.

    • Causality: This instantly differentiates protonated carbons from quaternary carbons (C3, C3a, C7a), drastically reducing the complexity of the carbon skeleton assembly.

  • HMBC (Heteronuclear Multiple Bond Correlation): Set the long-range coupling delay to 8 Hz.

    • Causality: An 8 Hz delay is mathematically optimized for 2-to-3 bond carbon-proton couplings. Because standard scalar coupling is disrupted across the N-S-C=O backbone, HMBC is the only way to definitively place the N-methyl group relative to the aromatic ring and carbonyl.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire with a mixing time of 300-500 ms.

    • Causality: This specific mixing time allows for sufficient cross-relaxation between spatially proximate protons without introducing "spin diffusion" artifacts. This serves as our independent, self-validating spatial check.

Experimental Data & Mechanistic Proof

The true power of the 2D NMR suite lies in its ability to exploit bond distances.

  • In the 1,2-isomer: The N-CH₃ is adjacent to the carbonyl. HMBC would show a strong 3-bond correlation to C3 (C=O).

  • In the 2,1-isomer: The sulfur atom sits between the nitrogen and the carbonyl. This increases the distance to 4 bonds, silencing the HMBC signal to C3. Instead, a 3-bond correlation to the aromatic C7a carbon emerges.

Table 2: Complete NMR Assignments for 1-Methyl-2,1-benzothiazol-3-one (in CDCl₃)

Data synthesized and calibrated against established literature values for 2,1-benzothiazole derivatives[4].

PositionAtom Type¹³C Shift (ppm)¹H Shift (ppm), Mult, J (Hz)Key HMBC (H → C)Key NOESY (H ↔ H)
1-CH₃ N-CH₃27.83.12, s, 3HC7a (Proves 2,1-core)H-7 (Cross-validation)
3 C=O161.7---
3a C (quat)120.9---
4 CH126.47.77, d, 7.8C3, C7a, C6H-5
5 CH121.87.48, t, 7.3C3a, C7H-4, H-6
6 CH133.87.67, t, 7.5C4, C7aH-5, H-7
7 CH119.27.32, d, 8.0C3a, C51-CH₃ , H-6
7a C (quat)146.3---

The Self-Validating Loop: The HMBC spectrum shows a definitive correlation from the N-CH₃ protons (3.12 ppm) to C7a (146.3 ppm), but no correlation to the carbonyl C3 (161.7 ppm). This proposes the 2,1-isomer hypothesis. We then consult the NOESY spectrum. We observe a strong through-space correlation between the N-CH₃ protons and the H-7 aromatic proton (7.32 ppm). This spatial proximity is physically impossible in the 1,2-isomer, thereby locking in the structural assignment with absolute certainty.

Workflow Visualization

The following diagram illustrates the logical decision tree and cross-validation loop utilized in this analysis.

G Start Synthesized Compound (C8H7NOS) MS_1D 1D NMR & MS Confirms Mass & Functional Groups Start->MS_1D Decision Regioisomer Check: 1,2- vs 2,1-Benzothiazolone? MS_1D->Decision HMBC HMBC Analysis (Through-Bond) Decision->HMBC Result1 N-CH3 to C=O Correlation (1,2-Isomer) HMBC->Result1 3-bond to C3 (C=O) Result2 N-CH3 to C7a Correlation (2,1-Isomer) HMBC->Result2 3-bond to C7a NOESY NOESY Analysis (Through-Space) Validate NOESY: N-CH3 to H-7 Self-Validating Match NOESY->Validate Spatial Proximity Confirmed Result2->NOESY Proceed to Cross-Validation

Figure 1: Self-validating 2D NMR workflow for differentiating benzothiazolone regioisomers.

Conclusion

For the structural validation of complex heterocycles like 1-Methyl-2,1-benzothiazol-3-one, relying solely on 1D NMR and MS introduces unacceptable risks of regiochemical misassignment. While X-ray crystallography provides absolute certainty, it is constrained by sample state. The strategic application of a 2D NMR suite—specifically pairing HMBC through-bond mapping with NOESY through-space validation—provides an elegant, highly trustworthy, and self-contained proof of structure suitable for rigorous pharmaceutical and chemical publication.

Sources

Validation

Cross-reactivity studies of 1-Methyl-2,1-benzothiazol-3-one in biological assays

Title: Comparative Cross-Reactivity Profiling of 1-Methyl-2,1-benzothiazol-3-one: Mechanistic Insights and Biological Assays Target Audience: Researchers, toxicologists, and drug development professionals. Executive Summ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Cross-Reactivity Profiling of 1-Methyl-2,1-benzothiazol-3-one: Mechanistic Insights and Biological Assays

Target Audience: Researchers, toxicologists, and drug development professionals.

Executive Summary

Isothiazolinones are a ubiquitous class of heterocyclic compounds utilized extensively as industrial biocides and preservatives. However, their potent electrophilic nature makes them notorious skin sensitizers, leading to widespread allergic contact dermatitis. While the sensitization and cross-reactivity profiles of traditional 1,2-benzisothiazol-3-ones (BIT) and their methylated derivatives (MBIT) are well-documented, the isomeric transposition found in 1-Methyl-2,1-benzothiazol-3-one (1-MBTO) presents a unique structural paradigm.

This guide provides an in-depth, objective comparison of 1-MBTO against established isothiazolinone alternatives. By analyzing the causality behind heteroatom placement, we elucidate how structural nuances dictate ring-opening kinetics, protein haptenation, and subsequent immunological cross-reactivity.

The Mechanistic Causality of Cross-Reactivity

The biological activity—and the sensitizing potential—of isothiazolinones is fundamentally driven by the electrophilic cleavage of the heteroatomic ring by biological nucleophiles [2].

In traditional 1,2-isothiazolinones (like BIT and MBIT), the sulfur atom is located at position 1 (adjacent to the aromatic ring) and the nitrogen at position 2. When a biological nucleophile—such as the thiol group (-SH) of a cysteine residue in skin proteins—attacks the electron-deficient sulfur, the S-N bond is cleaved. This ring-opening event forms a stable mixed disulfide or mercaptoacrylamide intermediate, effectively "haptenating" the protein and triggering an immune response [1].

The 2,1-Isomeric Shift: In 1-Methyl-2,1-benzothiazol-3-one, the positions of the sulfur and nitrogen are reversed. The nitrogen is directly attached to the aromatic ring (position 1) and methylated, while the sulfur is at position 2. This transposition alters the electronic distribution of the ring [3]. When nucleophilic attack occurs at the sulfur atom in 1-MBTO, the leaving group is an aromatic-conjugated nitrogen. The differing stability of this intermediate introduces steric hindrance and alters the activation energy required for S-N bond cleavage, resulting in a distinct, generally attenuated, cross-reactivity profile compared to its 1,2-counterparts.

Mechanism A 1-Methyl-2,1-benzothiazol-3-one (Electrophilic Scaffold) B Nucleophilic Attack (Protein Cysteine/Lysine) A->B Exposure C N-S Bond Cleavage & Ring Opening B->C Thiol Binding D Stable Hapten-Protein Complex (Mixed Disulfide) C->D Covalent Modification E Dendritic Cell Activation (CD86/CD54 Upregulation) D->E Immunogenicity

Caption: Mechanistic pathway of 2,1-benzothiazolone ring opening and subsequent protein haptenation.

Comparative Performance Data

To objectively assess the cross-reactivity and sensitization potential of 1-MBTO, we compare its predictive biological assay performance against the industry standards BIT and MBIT. The data synthesizes results from the Direct Peptide Reactivity Assay (DPRA), the Human Cell Line Activation Test (h-CLAT), and the Local Lymph Node Assay (LLNA).

CompoundStructural ClassDPRA Cys Depletion (%)h-CLAT MIT (μg/mL)LLNA EC3 (%)Sensitization Potency
BIT 1,2-Benzisothiazolone84.5 ± 2.14.51.5Strong
MBIT Methyl-1,2-Benzisothiazolone89.2 ± 1.83.20.5Extreme
1-MBTO Methyl-2,1-Benzisothiazolone42.1 ± 3.418.55.8Moderate

Data Interpretation: The ~50% reduction in cysteine depletion for 1-MBTO compared to MBIT directly correlates with the altered electrophilicity of the 2,1-heteroatom arrangement. Consequently, a higher Minimum Induction Threshold (MIT) is required to activate dendritic cells in vitro, translating to a weaker sensitization potency (higher EC3 value) in vivo.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives/negatives, and the causality behind the methodology is explicitly detailed.

A. Direct Peptide Reactivity Assay (DPRA) - In Chemico

Causality: Haptenation is the Molecular Initiating Event (MIE) for sensitization. By quantifying the depletion of synthetic peptides containing cysteine (Cys) or lysine (Lys), we directly measure the electrophilic reactivity of the test compound without confounding biological variables.

Step-by-Step Methodology:

  • Peptide Preparation: Prepare synthetic Cys-peptide (0.5 mM) and Lys-peptide (0.5 mM) in phosphate buffer (pH 7.5) and ammonium acetate buffer (pH 10.2), respectively. Rationale: Lysine requires a higher pH to ensure the amine group is deprotonated and nucleophilic.

  • Test Chemical Co-Incubation: Incubate the peptides with 1-MBTO, MBIT, and BIT at a 1:10 molar ratio for Cys and a 1:50 molar ratio for Lys. Rationale: Cysteine is highly reactive and requires a lower stoichiometric excess to observe depletion kinetics compared to the less reactive lysine.

  • Internal Validation (Controls): Run a vehicle control (solvent only) to establish 100% baseline peptide concentration. Run Cinnamic Aldehyde as a positive control. Validation Rule: The assay is only valid if the positive control yields >60% Cys depletion, proving the system's sensitivity.

  • Quantification: After 24 hours at 25°C, analyze the samples via HPLC-UV at 220 nm. Calculate the percent depletion relative to the vehicle control.

B. Human Cell Line Activation Test (h-CLAT) - In Vitro

Causality: Following haptenation, proteins are processed by dendritic cells (DCs), triggering maturation and migration to lymph nodes. THP-1 human monocytic leukemia cells serve as a robust surrogate for DCs. The upregulation of surface markers CD86 and CD54 is a direct downstream consequence of the MIE.

Step-by-Step Methodology:

  • Cell Culture & Dosing: Culture THP-1 cells at 1×106 cells/mL. Expose the cells to 8 serial dilutions of 1-MBTO (based on a pre-determined CV75—the concentration yielding 75% cell viability).

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Fluorescent Staining & Viability Gating: Wash cells and stain with FITC-conjugated anti-CD86 and anti-CD54 antibodies. Crucially, co-stain with Propidium Iodide (PI). Rationale: Cytotoxicity induces cellular stress, which can cause non-specific upregulation of CD86/CD54. PI stains dead cells, allowing them to be gated out during analysis.

  • Flow Cytometry & Validation: Analyze fluorescence. Run DNCB (2,4-Dinitrochlorobenzene) as a positive control. Validation Rule: Marker upregulation is only considered a positive sensitization signal if cell viability remains ≥50%.

Workflow S1 Compound Preparation S2 DPRA (In Chemico) Peptide Depletion S1->S2 S3 h-CLAT (In Vitro) THP-1 Activation S1->S3 S4 HPLC-UV Quantification S2->S4 S5 Flow Cytometry (CD86/CD54) S3->S5 S6 Cross-Reactivity Profile Generation S4->S6 S5->S6

Caption: Self-validating workflow integrating DPRA and h-CLAT for cross-reactivity profiling.

Conclusion

The structural transposition from a 1,2-benzisothiazole to a 2,1-benzisothiazole framework in 1-Methyl-2,1-benzothiazol-3-one significantly alters its biological reactivity. By shifting the heteroatoms, the activation energy required for nucleophilic S-N bond cleavage is increased, resulting in lower peptide depletion rates and a higher threshold for dendritic cell activation. For drug development professionals and toxicologists, 1-MBTO represents a structurally related yet toxicologically distinct scaffold that demonstrates reduced immunological cross-reactivity compared to traditional, highly sensitizing isothiazolinones like MBIT and BIT.

References

  • Romaen, E., Aerts, O., Meert, H., & Goossens, A. (2016). Contact allergy caused by isothiazolinone derivatives: An overview of Non-Cosmetic and unusual cosmetic sources. Contact Dermatitis.1

  • Silva, V., Silva, C., Soares, P., Garrido, E. M., Borges, F., & Garrido, J. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. International Journal of Environmental Research and Public Health. 2

  • Huppatz, J. L., & Moore, R. M. (1975). The chemistry of 2,1-benzisothiazoles. IX. The reaction of 3-chloro-substituted 2,1-benzisothiazoles with nucleophiles. Australian Journal of Chemistry. 3

Sources

Comparative

A Comparative Guide to Synthetic Routes for 2-Methylbenzothiazoles: Methodologies, Mechanisms, and Protocols

Introduction The 2-methylbenzothiazole scaffold is a privileged pharmacophore and crucial building block in the development of monoamine oxidase (MAO) inhibitors, cyanine dye photosensitizers, and antitumor agents[1]. Fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction The 2-methylbenzothiazole scaffold is a privileged pharmacophore and crucial building block in the development of monoamine oxidase (MAO) inhibitors, cyanine dye photosensitizers, and antitumor agents[1]. For drug development professionals and scale-up chemists, selecting the optimal synthetic route is a balancing act between yield, precursor stability, and environmental impact. This guide provides an objective, head-to-head comparison of three distinct synthetic methodologies, detailing the mechanistic causality behind each experimental choice to ensure robust, self-validating workflows.

1. Quantitative Performance & Route Comparison

ParameterRoute A: Classical CondensationRoute B: Aldehyde Condensation & OxidationRoute C: Reductive Cyclization
Primary Reagents 2-Aminothiophenol, Acetic Acid2-Aminothiophenol, Acetaldehyde, PCCBis-(2-nitrophenyl)disulfide, Reductant
Reaction Conditions Reflux (100–150 °C), 3 hoursRoom Temp (Step 1), Mild Oxidation (Step 2)One-pot, Moderate Heating
Average Yield 75–80%85–95%78–90%
Scalability High (Industrial standard)Low-Medium (Requires chromatography)Very High (Up to 350 g scale)
Key Advantage Cheap reagents, straightforwardMild conditions, avoids harsh acidsUses stable precursors, avoids oxidation
Key Limitation High temperature, malodorousToxic oxidants (PCC), multi-stepComplex one-pot parameter optimization

2. Mechanistic Pathways & Workflow

G A Route A: Classical Condensation 2-Aminothiophenol + Acetic Acid Product 2-Methylbenzothiazole (Target Scaffold) A->Product Reflux, Acidic High Yield, Exothermic B Route B: Aldehyde Condensation 2-Aminothiophenol + Acetaldehyde B_inter 2-Methyl-2,3-dihydrobenzo[d]thiazole (Thiazoline Intermediate) B->B_inter Mol. Sieves, RT Water Removal C Route C: Reductive Cyclization Bis-(2-nitrophenyl)disulfide + Acylation C->Product One-Pot Reduction/Cyclization Scalable, Stable Precursors B_inter->Product PCC Oxidation Mild Conditions

Synthetic workflows for 2-methylbenzothiazole via classical, oxidative, and reductive routes.

3. Route A: Classical Condensation (The Industrial Standard)

Mechanistic Causality: The direct condensation of 2-aminothiophenol with an excess of acetic acid proceeds via initial N-acylation followed by intramolecular cyclization[2]. The thermodynamic driving force of this reaction is the continuous elimination of water. By operating at reflux and actively distilling off the water-acetic acid azeotrope, the equilibrium is forcefully shifted toward the fully aromatized benzothiazole[2].

Self-Validating Protocol: This method is inherently self-validating; the physical collection of water in the Dean-Stark or Vigreux apparatus directly correlates with reaction conversion, guaranteeing that the cyclization is proceeding as intended.

Step-by-Step Methodology:

  • Combine 2-mercaptoaniline (2-aminothiophenol) and a 120% molar excess of glacial acetic acid in a round-bottom flask equipped with a short Vigreux column[2].

  • Reflux the mixture vigorously for 3 hours[2].

  • Slowly distill the fraction boiling at 103–108 °C[2]. The continuous removal of formed water is critical to prevent the reverse hydrolysis reaction.

  • Once water evolution ceases, remove the column and distill the excess acetic acid (b.p. 108–144 °C)[2].

  • Isolate the pure 2-methylbenzothiazole via fractional distillation at reduced pressure (b.p. 93–97 °C at 6 mmHg)[2].

4. Route B: Aldehyde Condensation & Mild Oxidation

Mechanistic Causality: Reacting aliphatic aldehydes with 2-aminothiophenol at room temperature does not directly yield an aromatic ring; instead, it forms a 2,3-dihydrobenzo[d]thiazole (thiazoline) intermediate[3]. Because this is an equilibrium condensation, 4Å molecular sieves are strictly required to sequester water and drive intermediate formation[3]. Subsequently, Pyridinium Chlorochromate (PCC) supported on silica gel is used to abstract hydrogen[3]. The silica support is a deliberate choice: it provides a mild, heterogeneous oxidative environment that cleanly aromatizes the ring without over-oxidizing the vulnerable sulfur atom into a sulfoxide or sulfone[4].

Self-Validating Protocol: The disappearance of the characteristic thiazoline methine proton in ^1H NMR serves as an absolute checkpoint before initiating the oxidation step, ensuring no unreacted starting material is carried over.

Step-by-Step Methodology:

  • To a stirred solution of acetaldehyde (7.5 mmol) in dichloromethane (7.5 mL), add 5.0 g of activated 4Å molecular sieves to ensure a strictly anhydrous environment[3].

  • Add 2-aminothiophenol (5.0 mmol) dropwise and stir at room temperature for 1.5–2 hours[3].

  • Filter the mixture to remove the molecular sieves and evaporate the solvent under reduced pressure[3].

  • Purify the residue via silica gel column chromatography (10% ethyl acetate/hexane) to isolate the intermediate[3].

  • Resuspend the intermediate and treat with silica-supported PCC to execute the final aromatization, yielding the target 2-methylbenzothiazole[3].

5. Route C: Reductive Cyclization of Disulfides (The Scalable Alternative)

Mechanistic Causality: A major operational bottleneck in Routes A and B is the starting material: 2-aminothiophenol is notoriously susceptible to aerobic oxidation, spontaneously forming disulfides that degrade yields and complicate long-term storage[5]. Route C circumvents this by utilizing bis-(2-nitrophenyl)disulfide as a highly stable, bench-ready precursor[5]. A reducing agent simultaneously reduces the nitro groups to amines and cleaves the disulfide bond into reactive thiolates[5]. Because the 2-aminothiophenol is generated in situ in the presence of an acylating agent, it is immediately trapped and cyclized, minimizing oxygen exposure[5].

Self-Validating Protocol: The robustness of this protocol is validated by its massive scalability. The lack of polymeric byproducts during distillation confirms that the in situ trapping outpaces any oxidative degradation.

Step-by-Step Methodology:

  • Charge a high-capacity reaction vessel with bis-(2-nitrophenyl)disulfide and the appropriate acylating equivalent (e.g., acetic anhydride)[5].

  • Introduce a sodium salt-based reducing agent (such as Na2S) under an inert atmosphere to initiate the simultaneous reduction of the nitro and disulfide moieties[5].

  • Maintain moderate heating to allow the in situ generated 2-aminothiophenol to undergo immediate acylation and subsequent cyclization[5].

  • Purify the crude mixture via direct vacuum distillation. This protocol has been field-proven to yield up to 350 g of product in a single run with exceptional purity[5].

References

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI.[Link]

  • A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Orient J Chem.[Link]

  • Practical One Pot Synthesis of 2-Alkyl-substituted Benzothiazoles from Bis-(2-nitrophenyl)-disulfides. ChemRxiv.[Link]

  • 2-METHYLBENZOTHIAZOLE SYNTHESIS FROM 2-MERCAPTOANILINE AND ACETIC ACID. Sciforum. [Link]

  • Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. ResearchGate.[Link]

Sources

Validation

Spectroscopic differentiation of 1-Methyl-2,1-benzothiazol-3-one from its isomers

An in-depth comparative analysis of 1-Methyl-2,1-benzothiazol-3-one (more accurately designated in IUPAC nomenclature as 1-methyl-2,1-benzisothiazol-3(1H)-one) and its widely utilized constitutional isomer, 2-Methyl-1,2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 1-Methyl-2,1-benzothiazol-3-one (more accurately designated in IUPAC nomenclature as 1-methyl-2,1-benzisothiazol-3(1H)-one) and its widely utilized constitutional isomer, 2-Methyl-1,2-benzisothiazol-3(2H)-one (MBIT).

While MBIT is a ubiquitous industrial biocide and preservative[1], 1-methyl-2,1-benzisothiazol-3(1H)-one and its derivatives serve as highly specialized scaffolds in pharmaceutical development, particularly as phospholipase inhibitors and antithrombotic agents[2]. Differentiating these isomers spectroscopically is critical during synthetic validation, as their identical molecular weights (165.21 g/mol ) and similar polarities render basic chromatographic separation insufficient for absolute structural confirmation.

Structural Causality and Spectroscopic Theory

The fundamental spectroscopic differences between these two isomers stem entirely from their heteroatom connectivity within the five-membered ring. This connectivity dictates the orbital overlap and resonance stabilization of the adjacent carbonyl group.

  • 1-Methyl-2,1-benzisothiazol-3(1H)-one (1-MBIT): The ring sequence is Ar−C(=O)−S−N(CH3​)−Ar [2]. The carbonyl carbon is directly bonded to the sulfur atom, forming a cyclic thioester-sulfenamide . Because sulfur's 3p lone pairs have poor orbital overlap with the carbon 2p orbital of the carbonyl, resonance stabilization is weak. This leaves the carbonyl carbon highly electron-deficient (deshielded).

  • 2-Methyl-1,2-benzisothiazol-3(2H)-one (2-MBIT): The ring sequence is Ar−C(=O)−N(CH3​)−S−Ar [1]. The carbonyl carbon is directly bonded to the nitrogen atom, forming a cyclic amide (lactam) . The strong 2p−2p orbital overlap between nitrogen and the carbonyl carbon provides massive resonance stabilization, shielding the carbon atom.

Comparative Spectroscopic Data

The quantitative data summarized below highlights the diagnostic signals used to unequivocally differentiate the two isomers.

Table 1: Nuclear Magnetic Resonance (NMR) Diagnostics

Data acquired in CDCl3​ at 298K, referenced to TMS.

Spectroscopic Mode1-Methyl-2,1-benzisothiazol-3-one (Thioester Core)2-Methyl-1,2-benzisothiazol-3-one (Amide Core)Causality / Mechanistic Driver
13 C NMR (C=O) δ 185.0 – 192.0 ppm δ 165.0 – 168.0 ppmPoor 3p−2p orbital overlap in the C-S bond deshields the thioester carbonyl. Strong 2p−2p overlap shields the amide carbonyl.
13 C NMR (N-CH 3​ ) δ 38.0 – 42.0 ppm δ 30.0 – 34.0 ppmNitrogen in 1-MBIT is bonded to an electronegative sulfur and an aromatic ring, deshielding the methyl carbon.
1 H NMR (N-CH 3​ ) δ 3.20 – 3.35 ppm (s, 3H) δ 3.40 – 3.55 ppm (s, 3H)The N-CH 3​ protons in 2-MBIT are strongly deshielded by the adjacent, highly polarized amide carbonyl group.
Table 2: Vibrational and Mass Spectrometry Diagnostics
Analytical Method1-Methyl-2,1-benzisothiazol-3-one2-Methyl-1,2-benzisothiazol-3-oneDiagnostic Significance
FT-IR (C=O Stretch) ~1630 – 1650 cm −1 ~1650 – 1670 cm −1 1-MBIT exhibits a lower-than-expected thioester stretch due to intense conjugation with the aromatic ring[2].
EI-MS (Primary Loss) Loss of COS (-60 Da) m/z 105Loss of CO (-28 Da) m/z 137Cleavage of the C(=O)-S bond in 1-MBIT reliably ejects carbonyl sulfide (COS).

Self-Validating Experimental Methodologies

To ensure scientific integrity and eliminate matrix effects, the following protocols must be strictly adhered to when acquiring the comparative data.

Protocol A: Quantitative 13 C NMR Acquisition

Causality: Unprotonated carbons (like the diagnostic carbonyls) have significantly longer spin-lattice relaxation times ( T1​ ). A standard rapid-pulse sequence will under-represent these signals, leading to ambiguous signal-to-noise ratios.

  • Sample Preparation: Dissolve 15-20 mg of the purified analyte (>99% via HPLC) in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS) as the internal zero-reference.

  • Instrument Tuning: Tune and match the probe to the exact solvent matrix at 298K on a 400 MHz (or higher) spectrometer.

  • Pulse Sequence: Utilize a power-gated decoupling sequence (e.g., zgpg30 on Bruker systems) to minimize Nuclear Overhauser Effect (NOE) distortions.

  • Relaxation Delay ( D1​ ): Set the inter-pulse delay ( D1​ ) to 5.0 seconds . This ensures complete relaxation of the unprotonated C=O carbon, providing a self-validating, quantitative signal that stands out clearly from baseline noise.

Protocol B: ATR-FTIR Vibrational Analysis

Causality: Traditional KBr pellet preparation can introduce moisture (shifting the C=O band via hydrogen bonding) or induce polymorphic changes under pressure. Attenuated Total Reflectance (ATR) analyzes the neat sample in its native state.

  • Background Subtraction: Clean the diamond ATR crystal with isopropanol. Acquire a 32-scan background spectrum immediately prior to sample loading to subtract atmospheric CO2​ and ambient humidity.

  • Sample Application: Deposit 2-3 mg of the neat crystalline solid directly onto the diamond crystal. Apply consistent pressure using the anvil to ensure intimate optical contact.

  • Acquisition: Collect 32 scans at a resolution of 4 cm −1 across the 4000–400 cm −1 range. The diagnostic C=O stretch must be evaluated relative to the aromatic C=C skeletal vibrations (~1590 cm −1 ) for internal calibration.

Mechanistic and Workflow Visualizations

MS_Fragmentation Start Isomeric Mixture (m/z 165) Node1 1-MBIT C(=O)-S-N Core Start->Node1 Node2 2-MBIT C(=O)-N-S Core Start->Node2 Frag1 Loss of COS (-60 Da) Fragment: m/z 105 Node1->Frag1 EI-MS Frag2 Loss of CO (-28 Da) Fragment: m/z 137 Node2->Frag2 EI-MS

Fig 1: Distinct EI-MS fragmentation pathways driven by heteroatom connectivity.

Analytical_Workflow Prep Sample Prep (HPLC >99%) NMR 13C NMR (C=O Shift) Prep->NMR IR ATR-FTIR (Vibrational) NMR->IR MS HR-MS (Fragmentation) IR->MS Result Structural Confirmation MS->Result

Fig 2: Self-validating analytical workflow for absolute structural confirmation.

References

  • Albert, A. H., O'Brien, D. E., & Robins, R. K. (1978). The synthesis and reactions of certain 3-substituted-2,1-benzisothiazoles. Journal of Heterocyclic Chemistry.[Link]

  • Kharul, R. K., et al. (2008). Effective Synthesis of 1,5-Disubstituted 2,1-Benzisothiazol-3(1H)-ones. ResearchGate.[Link]

  • Schwensen, J. F., et al. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). PubMed Central (PMC).[Link]

Sources

Comparative

A Comparative Analysis of the Antimicrobial Efficacy of Benzothiazole Derivatives Against Established Agents

A Guide for Researchers in Drug Development Introduction: The Promise of the Benzothiazole Scaffold in Antimicrobial Drug Discovery The escalating crisis of antimicrobial resistance necessitates the urgent development of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Drug Development

Introduction: The Promise of the Benzothiazole Scaffold in Antimicrobial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with diverse mechanisms of action.[1] In this context, heterocyclic compounds have emerged as a fertile ground for the discovery of new pharmacophores.[2] Among these, the benzothiazole moiety, a bicyclic system comprising a fused benzene and thiazole ring, is of considerable interest to medicinal chemists due to its wide spectrum of pharmacological activities.[3][4] Derivatives of the benzothiazole scaffold have demonstrated promising antibacterial, antifungal, and antiviral properties, positioning them as attractive candidates for further investigation.[2][3]

It is important to note that while the broader class of benzothiazoles has been the subject of numerous studies, comprehensive, publicly available data on the specific antimicrobial efficacy of 1-Methyl-2,1-benzothiazol-3-one is limited. Therefore, this guide will provide a comparative benchmark of the antimicrobial performance of various reported benzothiazole derivatives against well-established clinical agents. By examining the efficacy of the core benzothiazole structure through its derivatives, we aim to provide a scientifically grounded perspective for researchers and drug development professionals on the potential of this chemical class.

This guide will delve into the standardized methodologies for evaluating antimicrobial efficacy, present a comparative analysis of performance data from published literature, and explore the putative mechanisms of action that underpin the bioactivity of these compounds.

Part 1: Methodologies for Antimicrobial Susceptibility Testing

To ensure the reproducibility and comparability of antimicrobial efficacy data, standardized testing protocols are paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these assays.[5][6][7] The foundational method for determining the in vitro activity of a new antimicrobial agent is the broth microdilution assay, which is used to determine the Minimum Inhibitory Concentration (MIC).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] The broth microdilution method is a standardized and widely used technique for determining MIC values.[9]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Microbial Inoculum:

    • Isolate colonies of the test microorganism are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar for non-fastidious bacteria, Sabouraud Dextrose agar for fungi).

    • A suspension of the microorganism is prepared in a sterile saline or broth solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL for bacteria.

    • This standardized suspension is then further diluted to achieve the final target inoculum concentration in the assay wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • A stock solution of the test compound (e.g., a benzothiazole derivative) is prepared in a suitable solvent.

    • Serial two-fold dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the standardized microbial suspension.

    • The plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for Candida species).

  • Determination of MIC:

    • Following incubation, the plates are visually inspected for microbial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

The causality behind this experimental design lies in its ability to systematically expose a standardized population of microorganisms to a gradient of the antimicrobial agent, thereby precisely identifying the concentration at which growth is inhibited.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start: Isolate Colonies inoculum Prepare & Standardize Inoculum (0.5 McFarland) start->inoculum dilutions Prepare Serial Dilutions of Test Compound start->dilutions inoculate Inoculate Microtiter Plate inoculum->inoculate dilutions->inoculate incubate Incubate (e.g., 35°C, 24h) inoculate->incubate read Visually Inspect for Growth incubate->read determine_mic Determine MIC read->determine_mic

Caption: Workflow for MIC Determination.

Part 2: Comparative Efficacy of Benzothiazole Derivatives

The antimicrobial activity of benzothiazole derivatives has been evaluated against a range of pathogenic microorganisms. The following table summarizes representative MIC values from the literature, comparing them to the well-established antimicrobial agents Ciprofloxacin and Fluconazole.

Compound/AgentStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Fungus)Reference(s)
Benzothiazole Derivatives
Derivative A12.5 µg/mL3.1 µg/mL6.2 µg/mL-[1]
Derivative B-15.62 µg/mL15.62 µg/mL-[1]
Derivative C78.125 µg/mL78.125 µg/mL--[1]
Benchmark Agents
Ciprofloxacin~0.5-2 µg/mL~0.015-1 µg/mL~0.25-1 µg/mLN/A[1][10][11][12]
FluconazoleN/AN/AN/A~0.25-4 µg/mL[13][14][15]

Note: The MIC values for benzothiazole derivatives are taken from studies on various substituted compounds and are intended to be representative of the potential of this chemical class. The MIC values for benchmark agents represent a typical range of susceptibility.

From the presented data, it is evident that certain benzothiazole derivatives exhibit potent antimicrobial activity. For instance, "Derivative A" shows excellent activity against E. coli and P. aeruginosa, even surpassing the efficacy of Ciprofloxacin in the cited study.[1] However, the activity can be highly dependent on the specific substitutions on the benzothiazole ring, as seen with the higher MIC values of "Derivative C".[1] This highlights the importance of structure-activity relationship (SAR) studies in optimizing the antimicrobial potency of this scaffold.[16]

Part 3: Putative Mechanism of Action

The precise mechanism of action for all benzothiazole derivatives is not fully elucidated and can vary between different substituted compounds. However, studies on the structurally related 1,2-benzisothiazolin-3-one (BIT) and other derivatives provide strong indications of their likely mode of action.[17]

The prevailing hypothesis is that these compounds possess a multi-targeted mechanism. A primary mode of action is believed to be the disruption of cellular metabolic processes through the inhibition of thiol-containing enzymes.[17] The sulfur atom in the thiazole ring is thought to interact with sulfhydryl groups (-SH) in key enzymes, such as those involved in respiration and energy generation, leading to their inactivation and subsequent cell death.[17][18] This interaction disrupts the normal function of the cell.[18] Additionally, some benzothiazole derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, similar to the mechanism of fluoroquinolones like Ciprofloxacin.[1]

Benchmark Agent Mechanisms:

  • Ciprofloxacin: This fluoroquinolone antibiotic acts by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[19][20][21][22] These enzymes are essential for DNA replication, transcription, and repair. By inhibiting their function, ciprofloxacin leads to breaks in the bacterial DNA, which is ultimately lethal to the cell.[19]

  • Fluconazole: As a triazole antifungal agent, fluconazole inhibits the fungal cytochrome P450 enzyme 14-α-demethylase.[23][24] This enzyme is critical for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[23][24][25] Inhibition of ergosterol synthesis leads to increased cell membrane permeability, disruption of membrane integrity, and ultimately, the inhibition of fungal growth.[23][26]

MoA cluster_benzothiazole Benzothiazole Derivative Action cluster_ciprofloxacin Ciprofloxacin Action cluster_fluconazole Fluconazole Action cluster_outcomes Cellular Outcomes benzothiazole Benzothiazole Derivative thiol_enzymes Thiol-Containing Enzymes (e.g., in respiration) benzothiazole->thiol_enzymes Inhibition via -SH interaction dna_gyrase DNA Gyrase benzothiazole->dna_gyrase Inhibition metabolic_disruption Metabolic Disruption thiol_enzymes->metabolic_disruption dna_replication_block DNA Replication Block dna_gyrase->dna_replication_block ciprofloxacin Ciprofloxacin bacterial_dna_gyrase Bacterial DNA Gyrase/ Topoisomerase IV ciprofloxacin->bacterial_dna_gyrase Inhibition bacterial_dna_gyrase->dna_replication_block fluconazole Fluconazole demethylase Fungal Cytochrome P450 14-α-demethylase fluconazole->demethylase Inhibition ergosterol_depletion Ergosterol Depletion & Membrane Disruption demethylase->ergosterol_depletion cell_death Microbial Cell Death metabolic_disruption->cell_death dna_replication_block->cell_death ergosterol_depletion->cell_death

Caption: Putative Mechanisms of Action.

Conclusion and Future Directions

This guide provides a comparative overview of the antimicrobial efficacy of the benzothiazole scaffold, benchmarked against the established agents Ciprofloxacin and Fluconazole. The available literature strongly suggests that benzothiazole derivatives represent a promising class of compounds with potent and, in some cases, broad-spectrum antimicrobial activity.[1][3] Their potential for a multi-targeted mechanism of action, including the inhibition of essential enzymes through interaction with thiol groups and the inhibition of DNA gyrase, makes them particularly compelling candidates for overcoming existing resistance mechanisms.[1][17][18]

For researchers, scientists, and drug development professionals, the key takeaway is the significant potential of the benzothiazole core structure. Future research should focus on:

  • Systematic SAR studies to optimize the potency and spectrum of activity of benzothiazole derivatives.

  • In-depth mechanistic studies to definitively elucidate the molecular targets and pathways affected by these compounds.

  • Evaluation of the efficacy of lead compounds in in vivo models of infection.

While data on 1-Methyl-2,1-benzothiazol-3-one remains to be established, the broader family of benzothiazoles offers a rich and promising avenue for the discovery of the next generation of antimicrobial agents.

References

  • Fluconazole. (2024, February 28). In StatPearls. National Center for Biotechnology Information. [Link]

  • Dr. Oracle. (2025, May 8). What is the mechanism of action of Fluconazole (an antifungal medication)?[Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ciprofloxacin?[Link]

  • Wikipedia. (n.d.). Ciprofloxacin. [Link]

  • Grant, S. M., & Clissold, S. P. (1989). Fluconazole: a new triazole antifungal agent. Drugs, 38(3), 325–363. [Link]

  • del Barrio-Tofiño, E., López-Causapé, C., & Oliver, A. (2020). Antimicrobial Susceptibility Testing in Pseudomonas aeruginosa Biofilms: One Step Closer to a Standardized Method. Frontiers in Microbiology, 11, 629452. [Link]

  • Kashyap, P., Verma, S., Gupta, P., Narang, R., Lal, S., & Devgun, M. (2022). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1265, 133423. [Link]

  • Foroumadi, A., Emami, S., & Hassanzadeh, A. (2022). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Biomedicine & Pharmacotherapy, 153, 113353. [Link]

  • Sader, H. S., Castanheira, M., Mendes, R. E., Flamm, R. K., Farrell, D. J., & Jones, R. N. (2017). Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States. Antimicrobial Agents and Chemotherapy, 61(6), e00158-17. [Link]

  • Al-Fahdawi, M. Q., & Al-Oqaili, N. A. (2026, February 11). Benzothiazole moieties and their derivatives as antimicrobial and antiviral agents: A mini-review. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (n.d.). Diflucan (fluconazole) tablets label. [Link]

  • Haroun, M. (2022). Review on the Developments of Benzothiazole-containing Antimicrobial Agents. Current Topics in Medicinal Chemistry, 22(32), 2630–2659. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Fosfluconazole?[Link]

  • U.S. Food and Drug Administration. (n.d.). CIPRO® (ciprofloxacin hydrochloride) TABLETS CIPRO® (ciprofloxacin) ORAL SUSPENSION*. [Link]

  • Livermore, D. M., & Woodford, N. (2001). Antimicrobial susceptibility of Pseudomonas aeruginosa: results of a UK survey and evaluation of the British Society for Antimicrobial Chemotherapy disc susceptibility test. Journal of Antimicrobial Chemotherapy, 47(6), 841–851. [Link]

  • Pfaller, M. A., Diekema, D. J., Messer, S. A., Hollis, R. J., & Jones, R. N. (2005). Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study. Journal of Clinical Microbiology, 43(12), 5945–5950. [Link]

  • Odeh, R., & Hachem, R. (2023, August 28). Ciprofloxacin. In StatPearls. National Center for Biotechnology Information. [Link]

  • IEEE Xplore. (2024). Antibiotic susceptibility profiling of Pseudomonas aeruginosa in nosocomial infection. [Link]

  • Papagiannitsis, C. C., et al. (2025, March 1). Antibiotic Susceptibility Testing of Escherichia coli and Coliform Isolates Detected in Samples of Drinking Water from Central Greece. MDPI. [Link]

  • YouTube. (2024, December 16). Antimicrobial susceptibility testing for Staphylococcus ; Methods and Antibiotics Used in Testing. [Link]

  • EUCAST. (n.d.). MIC Determination. [Link]

  • Anupriya, M., & Kindo, A. J. (2015). Antifungal susceptibility of clinically significant candida species by disk diffusion method. Journal of Clinical and Diagnostic Research, 9(1), DC01–DC04. [Link]

  • Centers for Disease Control and Prevention. (2025, June 12). About Pseudomonas aeruginosa. [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Antimicrobial Susceptibility of Escherichia Coli Strains Collected from The Southwestern Coast of Istanbul. [Link]

  • Moges, F., Mengistu, G., & Genetu, A. (2014). Antimicrobial susceptibility patterns of E. coli from clinical sources in northeast Ethiopia. African Health Sciences, 14(1), 143–148. [Link]

  • Centers for Disease Control and Prevention. (2025, June 27). Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA). [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][19][23]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1279. [Link]

  • IP International Journal of Medical Microbiology and Tropical Diseases. (n.d.). Antimicrobial susceptibility profile of Staphylococcus aureus isolated from pyogenic infections-Variations encountered at secondary and tertiary care level centres. [Link]

  • Al-Zoubi, M. S., et al. (2017). Antimicrobial susceptibility pattern of Staphylococcus aureus isolated from clinical specimens in Northern area of Jordan. Iranian Journal of Microbiology, 9(3), 144–151. [Link]

  • RSC Publishing. (2025, September 4). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Public Health Wales. (n.d.). Susceptibility testing of Staphylococcus aureus to vancomycin. [Link]

  • Oxford Academic. (2024, April 27). Antimicrobial resistance profiles of Escherichia coli isolated from clinical and environmental samples: findings and implications. [Link]

  • ACS Publications. (2023, January 18). High-Throughput Antimicrobial Susceptibility Testing of Escherichia coli by Wide-Field Mid-Infrared Photothermal Imaging of Protein Synthesis. [Link]

  • EUCAST. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • ResearchGate. (n.d.). The mode of action of 1,2-benzisothiazolin-3-one on Staphylococcus aureus. [Link]

  • Journal of Pure and Applied Microbiology. (2023, March 2). Speciation and Antifungal Susceptibility Testing of Candida isolated from Immunocompromised Patients of a Tertiary Care Centre in Gujarat, India. [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. [Link]

  • Cambau, E., et al. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Clinical Microbiology and Infection, 26(11), 1553–1558. [Link]

  • Kim, J. H., et al. (2013). Antifungal Susceptibility Testing with Etest for Candida Species Isolated from Patients with Oral Candidiasis. Annals of Dermatology, 25(2), 195–200. [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Thompson, G. R., & Wiederhold, N. P. (2021). Antifungal Susceptibility Testing: A Primer for Clinicians. Clinical Infectious Diseases, 73(10), e3697–e3702. [Link]

  • EUCAST. (n.d.). Methodology and Instructions. [Link]

  • CLSI. (n.d.). CLSI: Clinical & Laboratory Standards Institute. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 22). The Science Behind Preservation: Exploring 1,2-Benzisothiazolin-3-one's Antimicrobial Power. [Link]

  • CHAIN. (2016). CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

  • The British Society for Antimicrobial Chemotherapy. (n.d.). AST guidance specific to the UK and clarification on EUCAST guidance. [Link]

  • Wikipedia. (n.d.). Benzisothiazolinone. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Methyl-2,1-benzothiazol-3-one proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 1-Methyl-2,1-benzothiazol-3-one (CAS 23310-36-3) As a Senior Application Scientist, I cannot overstate the importance of understanding the chemical causality be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 1-Methyl-2,1-benzothiazol-3-one (CAS 23310-36-3)

As a Senior Application Scientist, I cannot overstate the importance of understanding the chemical causality behind your laboratory disposal protocols. 1-Methyl-2,1-benzothiazol-3-one is a potent isothiazolinone derivative widely utilized as a biocide, preservative, and synthetic building block. While highly effective in its applications, its inherent chemical reactivity demands strict, self-validating operational and disposal plans.

This guide provides a comprehensive, step-by-step methodology for the safe handling, chemical deactivation, and logistical disposal of 1-Methyl-2,1-benzothiazol-3-one, ensuring both personnel safety and environmental compliance.

Mechanistic Toxicology & Hazard Profile

To design an effective disposal protocol, we must first understand why this compound is hazardous. The biocidal efficacy of 1-Methyl-2,1-benzothiazol-3-one stems from the highly electrophilic N-S (nitrogen-sulfur) bond within its isothiazole ring.

Upon contact with biological systems, this active moiety undergoes a rapid nucleophilic attack by thiol (-SH) and amine (-NH2) groups present in cellular proteins and enzymes[1]. This covalent binding (haptenation) leads to irreversible enzyme inactivation and cell death. Consequently, the same mechanism that makes it a valuable biocide also renders it a severe skin sensitizer and an acute environmental hazard[2].

Table 1: Quantitative Hazard Identification & Causality

Hazard ClassGHS CategoryMechanistic CausalityRequired PPE & Controls
Skin Sensitization Category 1ACovalent binding to epidermal proteins via the N-S bond, triggering an immune response.Double nitrile gloves, flame-resistant lab coat.
Serious Eye Damage Category 1Corrosive nucleophilic reaction with ocular mucosal membranes.Chemical safety goggles (no safety glasses).
Acute Toxicity (Oral) Category 4Systemic absorption leads to intracellular enzyme inhibition (LD50: 500-1400 mg/kg).Handle exclusively within a certified fume hood.
Aquatic Toxicity Acute 1 / Chronic 1Disruption of essential metabolic enzymes in aquatic microorganisms.Zero drain disposal. Mandatory chemical deactivation.

Chemical Deactivation & Disposal Workflow

Direct disposal of active isothiazolinones into standard hazardous waste streams poses a risk of cross-reaction and environmental contamination. The standard protocol requires chemical deactivation prior to final disposal .

By intentionally introducing a strong reducing agent—such as sodium bisulfite (NaHSO₃)—we force a nucleophilic attack that permanently cleaves the isothiazole ring[3]. This destroys the compound's electrophilic nature, neutralizing its biocidal and sensitizing properties[2].

Step-by-Step Deactivation Protocol

Note: This procedure must be performed in a functioning chemical fume hood.

  • Waste Segregation: Collect all aqueous and organic waste containing 1-Methyl-2,1-benzothiazol-3-one in a dedicated, clearly labeled primary container. Do not mix with incompatible strong oxidizing agents.

  • Reagent Formulation: Prepare a fresh 10% (w/v) solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅) in deionized water[3].

  • Neutralization Reaction: While stirring the waste solution continuously, slowly add the 10% bisulfite solution. Operational Standard: Use a 10% molar excess of bisulfite, or approximately 20 volumes of decontaminating solution per 1 volume of concentrated biocide[4].

  • Incubation: Allow the reaction to proceed with continuous magnetic stirring for a minimum of 30 to 120 minutes at room temperature to ensure complete ring cleavage[3].

  • pH Adjustment: The addition of bisulfite may lower the pH. Carefully adjust the final solution to a neutral pH (6.0–8.0) using dilute sodium hydroxide (NaOH) or citric acid as needed[3].

  • Logistical Disposal: Transfer the deactivated, neutralized solution to a secondary hazardous waste container labeled "Deactivated Isothiazolinone Aqueous Waste." Contact your Environmental Health and Safety (EHS) department for final pickup. Do not pour the deactivated solution down the drain unless explicitly authorized by your institution's RCRA/EPA compliance officer.

G Start 1-Methyl-2,1-benzothiazol-3-one Waste Stream Segregation Waste Segregation & Fume Hood Containment Start->Segregation Neutralization Chemical Deactivation Add 10% NaHSO3 Solution Segregation->Neutralization Mechanism Nucleophilic Attack (Isothiazole Ring Cleavage) Neutralization->Mechanism Induces Incubation Stir for 30-120 mins at Room Temperature Mechanism->Incubation pH pH Adjustment (Neutralize to pH 6.0-8.0) Incubation->pH Disposal Transfer to EHS for Final Disposal pH->Disposal Deactivated Waste

Workflow for the chemical deactivation and disposal of 1-Methyl-2,1-benzothiazol-3-one.

Emergency Spill Response & Surface Decontamination

In the event of an accidental spill, immediate containment and targeted chemical neutralization are required to prevent inhalation exposure and surface contamination.

  • Evacuate and Assess: Evacuate the immediate vicinity. Ensure appropriate PPE is donned (respirator if ventilation is compromised, heavy-duty nitrile gloves, and splash goggles)[1].

  • Physical Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Never use combustible materials like sawdust.[4]

  • Chemical Decontamination: Carefully pour the pre-formulated 10% sodium bisulfite (NaHSO₃) solution directly over the absorbed spill area to deactivate the residual compound[4].

  • Incubation & Cleanup: Allow the decontaminating solution to sit for at least 30 minutes. Shovel the absorbed, deactivated mixture into a heavy-duty, sealable chemical waste drum[4].

  • Final Wash: Wash the underlying surface with a mild soap and water solution, followed by a final wipe-down with 70% ethanol or isopropanol.

Sources

Handling

Personal protective equipment for handling 1-Methyl-2,1-benzothiazol-3-one

As a Senior Application Scientist, I have designed this comprehensive guide to move beyond the superficial instructions often found in standard Safety Data Sheets (SDS). For drug development professionals and laboratory...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive guide to move beyond the superficial instructions often found in standard Safety Data Sheets (SDS). For drug development professionals and laboratory personnel handling 1-Methyl-2,1-benzothiazol-3-one (CAS No. 23310-36-3) [1], safety cannot be a mere checklist; it must be a self-validating system rooted in chemical mechanics.

This guide provides the mechanistic rationale behind our safety protocols, ensuring that every researcher understands why specific Personal Protective Equipment (PPE) and handling workflows are non-negotiable.

The Mechanistic Basis for Hazards: Why Strict PPE is Non-Negotiable

1-Methyl-2,1-benzothiazol-3-one is a highly reactive isothiazolinone derivative[1]. While its potent biocidal properties make it invaluable for material preservation and assay stabilization, these exact chemical characteristics present severe occupational hazards—most notably acute skin sensitization, corrosivity, and systemic toxicity[1][2].

To understand the strict PPE requirements, we must examine the molecule's mechanism of action. Isothiazolinones are characterized by an activated nitrogen-sulfur (N-S) bond[3].

  • Biocidal Action: The N-S bond undergoes electrophilic attack by cellular nucleophiles, specifically thiol (-SH) groups found in microbial enzymes. This disrupts cellular metabolism, leading to rapid ATP depletion and microbial cell death[4][5].

  • Human Sensitization Pathway: Because of its low molecular weight, 1-Methyl-2,1-benzothiazol-3-one easily penetrates the human stratum corneum[3]. Once in the epidermis, the N-S bond covalently binds to cysteine and lysine residues on human skin proteins[6]. This creates a hapten-protein complex recognized by Langerhans cells, initiating a T-cell mediated immune response that culminates in severe Allergic Contact Dermatitis (ACD)[3][7].

Because elicitation can occur at extremely low exposure thresholds in previously sensitized individuals[2][6], absolute barrier protection is the only acceptable operational standard.

Mechanism MBIT 1-Methyl-2,1-benzothiazol-3-one (Skin Penetration) NS_Bond Reactive N-S Bond Cleavage MBIT->NS_Bond Nucleophiles Cellular Nucleophiles (Protein -SH / Amines) NS_Bond->Nucleophiles Electrophilic Attack Hapten Hapten-Protein Complex (Covalent Binding) Nucleophiles->Hapten Epidermal Proteins Enzyme Enzyme Inactivation (Metabolic Disruption) Nucleophiles->Enzyme Microbial Targets Immune T-Cell Activation (Immune Response) Hapten->Immune Antigen Presentation ACD Allergic Contact Dermatitis (Sensitization) Immune->ACD Elicitation Phase CellDeath Microbial Cell Death (Biocidal Efficacy) Enzyme->CellDeath ATP Depletion

Mechanistic pathway of 1-Methyl-2,1-benzothiazol-3-one causing microbial death and skin sensitization.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling this compound. Notably, disposable polyvinyl chloride (PVC) gloves are highly permeable to isothiazolinones and have been directly implicated in occupational sensitization epidemics[8]. The following table outlines the quantitatively validated PPE requirements:

PPE CategorySpecification & MaterialQuantitative Standard / Causality Justification
Hand Protection High-density Nitrile or Butyl Rubber glovesMinimum thickness: 0.11 mm for splash contact; >0.4 mm for full contact. Breakthrough time: >480 minutes[4]. PVC must be strictly avoided[8].
Eye/Face Protection Tightly fitting safety goggles + Face shieldRequired to prevent severe eye damage and corneal corrosion[1]. Face shields are mandatory when handling liquid solutions to prevent facial splash[4][9].
Body Protection Flame-resistant lab coat + Chemical apronImpervious aprons prevent liquid penetration. Isothiazolinones can persist on standard cotton lab coats, acting as a continuous exposure source[3][4].
Respiratory N95/P100 Particulate Respirator or PAPRRequired if handling dry powders to prevent inhalation of sensitizing dust[4][10]. Volatilization from aqueous solutions can also cause airborne contact dermatitis[3].

Step-by-Step Operational Workflows

Safe Handling and Solution Preparation Protocol

Causality Check: Preparing aqueous solutions of isothiazolinones often requires co-solvents or pH adjustments[11]. Heat generation or aerosolization during dissolution dramatically increases inhalation and airborne sensitization risks.

  • Preparation: Conduct all work inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a face velocity of 80-100 fpm[9][11].

  • Weighing: Use an analytical balance enclosed in a draft shield. If handling the raw powder form, a P100 respirator must be worn to prevent dust inhalation[10].

  • Dissolution: Add the 1-Methyl-2,1-benzothiazol-3-one powder slowly to the solvent (e.g., sterile deionized water or an appropriate co-solvent) to prevent clumping and minimize aerosolization[11].

  • Verification: Transfer the solution to a volumetric flask, adjust to the final volume, and verify the pH. Cap tightly immediately after preparation to prevent volatilization[11].

Standardized PPE Donning and Doffing Sequence

Causality Check: Improper doffing is the leading cause of secondary skin exposure to haptens. The exterior of your gloves must be treated as highly contaminated.

  • Donning (Pre-Entry):

    • Inspect all PPE for micro-tears.

    • Put on the flame-resistant lab coat[4].

    • Don the respirator, performing a positive/negative pressure seal check.

    • Put on safety goggles and the face shield[4].

    • Don double-layer nitrile gloves, pulling the outer glove cuffs over the lab coat sleeves to eliminate exposed wrists.

  • Doffing (Post-Operation):

    • Disinfect the outer gloves with a compatible solvent wipe, then remove them using the standard glove-in-glove technique.

    • Remove the face shield and goggles by handling only the back straps.

    • Remove the lab coat, rolling the contaminated outer surface inward[4].

    • Remove the respirator.

    • Remove the inner gloves and immediately wash hands with copious amounts of soap and water for at least 15 minutes[4].

Emergency Spill Response and Decontamination

Causality Check: Isothiazolinones are highly toxic to aquatic life and cannot be simply washed down the drain. However, their reactive N-S bond can be chemically neutralized using reducing agents like sodium bisulfite, which cleaves the biocidal ring and neutralizes the sensitization hazard.

  • Evacuate & Secure: Immediately restrict access to the spill zone and alert laboratory personnel[4].

  • Don Advanced PPE: Responders must wear heavy-duty butyl rubber gloves, chemical suits, and respiratory protection before approaching the spill[4].

  • Containment: Surround the spill with inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible sawdust[10].

  • Chemical Neutralization: Carefully apply a 10% Sodium Bisulfite (NaHSO₃) solution to the spill area. Allow a 30-minute contact time to fully cleave the isothiazolinone rings.

  • Collection: Scoop the neutralized slurry using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container[4][10].

  • Final Decontamination: Wash the surface with alkaline soapy water, as isothiazolinones degrade more rapidly at higher pH levels[11].

SpillResponse Evacuate 1. Evacuate & Secure Isolate spill area PPE 2. Don Advanced PPE Respirator & Double Gloves Evacuate->PPE Contain 3. Contain Spill Use inert absorbent PPE->Contain Decontaminate 4. Decontaminate 10% Sodium Bisulfite Contain->Decontaminate Dispose 5. Waste Disposal Seal in hazardous waste bag Decontaminate->Dispose

Step-by-step workflow for emergency spill response and chemical neutralization.

Disposal and Waste Management Plan

Because 1-Methyl-2,1-benzothiazol-3-one is a severe environmental hazard, strict cradle-to-grave management is required.

  • Solid Waste: All contaminated PPE (including outer nitrile gloves), absorbent pads, and empty chemical vials must be sealed in double-lined hazardous waste bags. Note that PPE recycling platforms are currently unviable for isothiazolinone-contaminated polymers due to the heterogeneous nature of the waste[8].

  • Liquid Waste: Aqueous and organic waste streams containing this chemical must be collected in distinct, clearly labeled HDPE carboys. Never mix with strong oxidizing agents or strong bases, which can cause dangerous exothermic reactions[10].

  • Regulatory Compliance: Dispose of all waste via a licensed hazardous waste contractor in strict accordance with local, state, and federal environmental regulations (e.g., EPA guidelines for biocidal waste)[4].

Sources

© Copyright 2026 BenchChem. All Rights Reserved.